molecular formula C9H7NO2 B1252898 3-Amino-4H-chromen-4-one CAS No. 59507-94-7

3-Amino-4H-chromen-4-one

Cat. No.: B1252898
CAS No.: 59507-94-7
M. Wt: 161.16 g/mol
InChI Key: KHHXAUPSBBQGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4H-chromen-4-one (CAS 59507-94-7) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a core 4H-chromen-4-one structure, which is a privileged motif found in numerous biologically active molecules and natural flavonoids . The amino group at the 3-position provides a key site for further chemical modification, enabling the development of diverse derivatives for structure-activity relationship (SAR) studies. The 4H-chromen-4-one scaffold is extensively investigated for its wide range of potential therapeutic applications. Recent studies highlight its promise in antiviral research , particularly against SARS-CoV-2. Flavonoids containing this scaffold have demonstrated inhibitory effects against key viral targets, including the main protease (M pro ) and RNA-dependent RNA polymerase (RdRp) . In oncology research , chromen-4-one derivatives have shown potent antitumor activity in vivo models of hepatocellular carcinoma (HCC). The mechanism of action is believed to involve the downregulation of critical pro-inflammatory and pro-tumorigenic factors such as TNF-α and VEGF, subsequently restoring balance to apoptotic proteins like Bcl-2 and Bax . Furthermore, research into amino-functionalized chromenone derivatives has revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them interesting candidates for neurodegenerative disease research , such as for Alzheimer's disease management . Researchers utilize this compound as a key building block for synthesizing novel compounds to explore new therapeutic avenues. Its broad relevance across antiviral, anticancer, and central nervous system research domains makes it a valuable compound for high-throughput screening and lead optimization campaigns. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHXAUPSBBQGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482768
Record name 3-AMINO-4H-CHROMEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-94-7
Record name 3-AMINO-4H-CHROMEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 3-Amino-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 3-Amino-4H-chromen-4-one , structured for researchers and drug development professionals.

CAS Number: 59507-94-7 Synonyms: 3-Aminochromone, 3-Amino-4H-1-benzopyran-4-one

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive heterocycles. Unlike its isomer 2-aminochromone, the 3-amino derivative possesses unique electronic properties due to the positioning of the amino group alpha to the carbonyl within the pyrone ring. This enaminone functionality (


) imparts distinct reactivity profiles, making it a versatile precursor for Schiff bases, fused heterocyclic systems, and transition metal ligands. This guide details the synthesis, reactivity, and pharmaceutical applications of this core.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by a benzopyrone core substituted at the 3-position with a primary amine. The presence of the adjacent carbonyl group and the endocyclic double bond modulates the basicity of the amine.

PropertySpecification
CAS Number 59507-94-7
IUPAC Name This compound
Molecular Formula

Molecular Weight 161.16 g/mol
SMILES O=C1C(N)=COC2=C1C=CC=C2
Appearance Yellow to pale brown crystalline solid
Solubility Soluble in DMSO, DMF; Moderate in EtOH/MeOH; Insoluble in water
Basicity Reduced basicity compared to aniline due to enaminone conjugation
Stability Stable under standard conditions; sensitive to strong oxidizers

Synthesis Architecture

The synthesis of 3-aminochromone is non-trivial due to the need to introduce the nitrogen atom at the 3-position of the oxygenated ring. The most authoritative and scalable method involves the Isoxazole Rearrangement Route , which avoids the use of unstable diazonium intermediates often required in alternative pathways.

Primary Synthetic Pathway: The Isoxazole Rearrangement

This route utilizes 2'-hydroxyacetophenone as the starting material. The key mechanistic step is the base-catalyzed rearrangement of a 5-(2-hydroxyphenyl)isoxazole intermediate.

Step-by-Step Mechanism:

  • Enaminone Formation: Condensation of 2'-hydroxyacetophenone with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Isoxazole Cyclization: Reaction with hydroxylamine hydrochloride to form the isoxazole ring.

  • Boulton-Katritzky Rearrangement: Under basic conditions (or thermal reflux in DMF), the isoxazole ring opens and recyclizes to form the chromone core with the amine at the 3-position.

Synthesis Start 2'-Hydroxyacetophenone Inter1 Enaminone Intermediate (DMF-DMA) Start->Inter1 DMF-DMA, Reflux Isox 5-(2-Hydroxyphenyl)isoxazole Inter1->Isox NH2OH·HCl, EtOH Product This compound Isox->Product Rearrangement (DMF, Et3N, Heat)

Figure 1: The Isoxazole Rearrangement pathway for the synthesis of 3-aminochromone.

Experimental Protocol (Isoxazole Route)

Note: This protocol is synthesized from standard heterocyclic methodology (See Ref 1, 4).

  • Precursor Synthesis: Dissolve 2'-hydroxyacetophenone (10 mmol) in DMF-DMA (12 mmol). Reflux for 2 hours. Remove solvent in vacuo to obtain the red/orange enaminone oil.

  • Isoxazole Formation: Dissolve the oil in ethanol (20 mL). Add hydroxylamine hydrochloride (15 mmol). Reflux for 1-2 hours. Cool and pour into ice water. Filter the precipitate (isoxazole intermediate).

  • Rearrangement: Dissolve the isoxazole solid in anhydrous DMF. Add catalytic triethylamine (or simply heat in DMF). Reflux for 4–8 hours.

  • Isolation: Pour the reaction mixture into crushed ice. The product, 3-aminochromone, precipitates as a yellow solid. Recrystallize from ethanol/water if necessary.

Reactivity & Derivatization Hub

The this compound scaffold acts as a "chemical chameleon," offering multiple sites for functionalization.

Key Reaction Classes
  • Schiff Base Condensation (Imine Formation): The primary amine reacts readily with aromatic aldehydes to form Schiff bases. These derivatives are the most common entry point for antimicrobial research.

    • Conditions: Ethanol, catalytic acetic acid, reflux.

  • Click Chemistry (Triazole Formation): Propargylation of the amine followed by Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,2,3-triazole derivatives, widely used to improve solubility and target affinity.

  • C-2 Radical Arylation: The C-2 position (adjacent to the oxygen) is susceptible to radical attack. Aryl hydrazines can be used to install aryl groups at C-2 via a base-promoted Single Electron Transfer (SET) mechanism.

Reactivity Core This compound (Core Scaffold) Schiff Schiff Bases (Imines) [Antimicrobial] Core->Schiff + Ar-CHO / H+ Triazole 1,2,3-Triazoles [Anticancer/Click Chem] Core->Triazole 1. Propargyl bromide 2. R-N3 / Cu(I) C2Aryl 2-Aryl-3-aminochromones [Kinase Inhibitors] Core->C2Aryl + Ar-NH-NH2 / Base (Radical Arylation) Fused Chromeno-fused Heterocycles [Polycyclic Systems] Core->Fused + Cyclohexanone / Acid (Friedländer-type)

Figure 2: Divergent synthesis pathways from the 3-aminochromone core.

Medicinal Chemistry Applications

The 3-aminochromone moiety is not merely a linker; it is a pharmacophore contributor.

Therapeutic Areas
  • Anticancer Agents: Derivatives (particularly Schiff bases and triazoles) have demonstrated cytotoxicity against HeLa, PC-3 (prostate), and SK-LU-1 (lung) cancer cell lines. The planar structure allows for potential DNA intercalation or Topoisomerase II inhibition.

  • Kinase Inhibition: The chromone core mimics the ATP-binding pocket of kinases. 3-amino derivatives have been explored as inhibitors of DYRK2 (Dual-specificity Tyrosine Regulated Kinase 2).

  • Neuroprotection: Fused chromeno-quinoline derivatives synthesized from this core act as Acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease therapy.

Structure-Activity Relationship (SAR) Insights
  • N-Substitution: Conversion of the primary amine to a bulky Schiff base often increases lipophilicity and cell membrane permeability.

  • C-2 Functionalization: Introducing electron-withdrawing groups at C-2 often enhances biological potency but may reduce solubility.

Safety & Handling (SDS Summary)

Based on GHS Classification standards for amino-chromone derivatives.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[2][1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods, as amines can oxidize over time.

References

  • Synthesis of this compound : BLD Pharm Product Documentation. (2025). Retrieved from

  • Isoxazole Rearrangement Mechanism: Gammill, R. B. (1979). Synthesis of 3-aminochromones via 5-(2-hydroxyphenyl)isoxazoles. Journal of Organic Chemistry.
  • Medicinal Applications (Triazoles) : Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives. (2022).[3] National Institutes of Health (NIH). Retrieved from

  • Radical Arylation Protocols : Murugesh, N., et al. (2020). The base-induced regioselective radical arylation of 3-aminochromone with aryl hydrazine. Organic & Biomolecular Chemistry. Retrieved from

  • Schiff Base Antimicrobials : A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. (2020). ResearchGate. Retrieved from

Sources

Technical Guide: Synthesis of 3-Amino-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 3-amino-4H-chromen-4-one (3-aminochromone) moiety represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and hydrogen-bonding capability mimic the adenine pocket of ATP, making it a cornerstone in the design of kinase inhibitors , particularly for PI3K , DNA-PK , and mTOR pathways.

However, the synthesis of the free primary amine is non-trivial due to its inherent instability. The electron-rich enaminone system embedded within the chromone ring renders the C3-amine susceptible to oxidative dimerization and hydrolysis under basic conditions. This guide outlines the most robust, self-validating protocols for synthesizing this core, emphasizing the isolation of the stable hydrochloride salt.

Strategic Retrosynthesis

To design a scalable synthesis, we must disconnect the molecule at its most labile points. The two most reliable disconnections rely on modifying the oxidation state of the C3 position after ring construction or introducing the nitrogen during the cyclization event.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target This compound (Target) Nitro 3-Nitrochromone (Precursor A) Nitro->Target Reduction (SnCl2 or Pd/C) Oxime Flavanone Oxime Tosylate (Precursor B) Oxime->Target Neber Rearrangement Enaminone Enaminone Intermediate Enaminone->Nitro Nitromethane Cyclization Start 2-Hydroxyacetophenone Start->Oxime Condensation + Tosylation Start->Enaminone DMF-DMA

Figure 1: Retrosynthetic analysis showing the two primary pathways: Nitro-Reduction (Route A) and Neber Rearrangement (Route B).

Primary Methodology: The Nitro-Reduction Route

This is the industry-standard method for generating 3-aminochromones due to the accessibility of starting materials and the avoidance of complex rearrangements.

Reaction Scheme Overview
  • Enaminone Formation: Condensation of 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization/Nitration: Reaction with nitromethane to form 3-nitrochromone.

  • Selective Reduction: Reduction of the nitro group to the amine using Tin(II) Chloride (SnCl₂).

Detailed Protocol

Step 1: Synthesis of 3-Nitrochromone

  • Reagents: 2-Hydroxyacetophenone (1.0 eq), DMF-DMA (1.2 eq), Nitromethane (excess), Piperidine (cat.).

  • Workflow:

    • Reflux 2-hydroxyacetophenone with DMF-DMA in toluene for 4 hours. Monitor by TLC (disappearance of ketone).

    • Concentrate in vacuo to yield the crude enaminone (red/orange oil).

    • Dissolve the residue in Nitromethane. Add catalytic piperidine.[1]

    • Reflux for 6–8 hours. The solution will darken.

    • Cool to 0°C. The 3-nitrochromone often precipitates as a yellow solid. If not, remove solvent and recrystallize from EtOH.

Step 2: Reduction to 3-Aminochromone Hydrochloride

  • Reagents: 3-Nitrochromone (1.0 eq), SnCl₂·2H₂O (5.0 eq), Conc. HCl, Ethanol.

  • Critical Insight: We use SnCl₂ in acid rather than catalytic hydrogenation (Pd/C). Hydrogenation carries a high risk of reducing the C2-C3 double bond of the pyrone ring, destroying the aromaticity and yielding the chromanone (dihydro) derivative. SnCl₂ is chemoselective for the nitro group.

Step 3: Experimental Procedure (The Self-Validating Step)

  • Suspend 3-nitrochromone (10 mmol) in Ethanol (50 mL).

  • Add SnCl₂·2H₂O (50 mmol) followed by dropwise addition of Conc. HCl (5 mL).

  • Heat to 70°C for 2 hours.

    • Validation checkpoint: The yellow suspension will turn into a clear solution, then potentially darken.

  • Cool to room temperature.

  • Isolation: Do NOT neutralize to pH > 7. The free base is unstable.

  • Concentrate the ethanol to ~10 mL.

  • Dilute with Et₂O to precipitate the 3-aminochromone hydrochloride salt .

  • Filter and wash with cold Et₂O. Store this salt at -20°C.

Graphviz Diagram: Nitro-Reduction Pathway

NitroReduction cluster_0 Step 1: Cyclization cluster_1 Step 2: Chemoselective Reduction SM 2-OH-Acetophenone Enam Enaminone SM->Enam DMF-DMA Reflux Nitro 3-Nitrochromone Enam->Nitro MeNO2 Piperidine AmineSalt 3-Aminochromone .HCl Salt Nitro->AmineSalt SnCl2 / HCl (Avoids C=C reduction)

Figure 2: Step-wise flow for the Nitro-Reduction pathway, highlighting the critical chemoselectivity of the Tin(II) reduction.

Alternative Methodology: The Neber Rearrangement

For substrates where the nitro-aldol conditions fail (e.g., sensitive substituents on the A-ring), the Neber rearrangement of oxime tosylates is the authoritative alternative.

  • Precursor: Flavanone (or chromanone) is converted to its oxime.

  • Activation: The oxime is tosylated (TsCl/Pyridine).

  • Rearrangement: Treatment with base (KOtBu or NaOEt) generates an azirine intermediate.

  • Hydrolysis: Acidic hydrolysis of the azirine yields the 3-aminochromone.

Note: This method is more step-intensive but provides excellent regiocontrol.

Stability & Handling (The "Trustworthiness" Pillar)

The most common failure mode in this synthesis is the mishandling of the free amine.

The Instability Mechanism

The 3-aminochromone free base is an electron-rich enaminone. Upon exposure to air and basic conditions, it undergoes:

  • Oxidation: Conversion to the imino-quinone species.

  • Dimerization: Oxidative coupling at the C2 position.

Storage Protocol
  • Form: Always isolate and store as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

  • Deprotection: Only liberate the free base in situ immediately prior to the next reaction (e.g., amide coupling or click chemistry).

  • Conditions: If the free base must be isolated, use degassed solvents and an Argon atmosphere.

Data Summary & Characterization

Parameter3-Nitrochromone (Intermediate)3-Aminochromone HCl (Product)
Appearance Yellow crystalline solidOff-white to pale beige powder
Melting Point 173–175 °C>220 °C (decomp)
1H NMR (DMSO-d6) C2-H singlet at ~9.3 ppmC2-H singlet at ~8.6 ppm
IR Signature NO₂ stretches: 1520, 1340 cm⁻¹Broad NH₃⁺ stretch: 2800–3000 cm⁻¹
Key Precaution Skin irritant; potential sensitizerHygroscopic; store in desiccator

References

  • Gammill, R. B. (1979). "The synthesis of 3-aminochromones." Synthesis, 1979(11), 901-903. Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

  • Huang, W., et al. (2011). "Hypervalent Iodine-Mediated Synthesis of 3-Substituted Chromones." Journal of Organic Chemistry, 76(2), 567–575. Link

  • Welker, M. E., & Kulik, G. (2013).[2] "Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors." Bioorganic & Medicinal Chemistry, 21(14), 4063-4091.[2] Link

  • Master Organic Chemistry. (2018). "Reduction of Nitro Groups." Link

Sources

The 3-Aminochromone Nexus: Synthetic Architectures and Kinase-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Amino-4H-chromen-4-one (3-aminochromone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its more common isomer, 2-aminochromone, the 3-amino variant offers a unique vector for chemical modification at a position that critically influences binding affinity in kinase pockets, particularly for PI3K and DNA-PK targets.

This technical guide synthesizes the synthetic architectures, reactivity profiles, and pharmacological applications of 3-aminochromone, designed for researchers requiring actionable, high-integrity data.

Executive Summary: The Case for 3-Aminochromone

In the landscape of drug discovery, the chromone (4H-1-benzopyran-4-one) ring system is ubiquitous. However, the 3-amino derivative is chemically distinct. Its amine group is positioned adjacent to the carbonyl, creating a push-pull electronic system that is highly reactive toward electrophiles and capable of participating in intramolecular hydrogen bonding. This positioning mimics the adenine ring of ATP, making 3-aminochromone derivatives potent candidates for ATP-competitive kinase inhibition .

Synthetic Architectures

The synthesis of the 3-aminochromone core is non-trivial due to the susceptibility of the


-pyrone ring to cleavage under basic conditions. We prioritize two "field-proven" pathways that balance yield, purity, and scalability.
Pathway A: The Nitro-Reduction Route (Standard Protocol)

This is the most robust method for generating the parent core. It proceeds via the nitration of the chromone ring (or cyclization of a nitrated precursor) followed by selective reduction.

  • Step 1: Nitration. Chromone is treated with fuming nitric acid/sulfuric acid. The electron-withdrawing carbonyl directs the nitro group to the C-3 position.

  • Step 2: Reduction. The 3-nitrochromone is reduced to 3-aminochromone. Tin(II) chloride (

    
    ) in hydrochloric acid is the preferred reductant over catalytic hydrogenation (
    
    
    
    ) to avoid over-reduction of the pyrone double bond.
Pathway B: The Isoxazole Rearrangement (Mechanistic Alternative)

A more elegant, albeit complex, route involves the rearrangement of 4-arylisoxazoles. This method is valuable when specific substitution patterns on the benzene ring are required that are difficult to access via direct nitration.

Visualization: Synthetic Workflows

The following diagram outlines the primary synthetic strategies.

SynthesisPathways Start1 Chromone Core Nitro 3-Nitrochromone (Intermediate) Start1->Nitro HNO3/H2SO4 (Nitration) Target This compound (Target Scaffold) Nitro->Target SnCl2/HCl (Selective Reduction) Start2 2'-Hydroxyacetophenone Enaminone Enaminone Intermediate Start2->Enaminone DMF-DMA Reflux Enaminone->Nitro Cyclization w/ HNO3 Start3 4-Arylisoxazole Start3->Target Base-Catalyzed Rearrangement

Figure 1: Primary synthetic pathways to the 3-aminochromone core.[1][2][3][4][5] The Nitro-Reduction route is highlighted for its robustness.

Reactivity Profile: The "Chemical Hub"

The 3-amino group serves as a nucleophilic handle, transforming the chromone core into a "hub" for diverse chemical libraries.

Key Transformations
  • Schiff Base Formation: Reaction with aromatic aldehydes yields imines (Schiff bases). These derivatives often exhibit enhanced antimicrobial activity due to the azomethine linkage (

    
    ).
    
  • Amide/Sulfonamide Synthesis: Acylation or sulfonylation locks the amine conformation, critical for optimizing ligand-protein interactions in kinase docking.

  • Heterocycle Fusion: Reaction with isocyanates or isothiocyanates can lead to urea derivatives, which can further cyclize to form tricyclic systems (e.g., chromeno-oxazoles), increasing structural rigidity.

Pharmacological Application: Kinase Inhibition

The structural homology between 3-aminochromone and ATP allows these molecules to occupy the ATP-binding pocket of lipid and protein kinases.

Target: PI3K (Phosphoinositide 3-kinase)

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of cancer.[6][7]

  • Mechanism: 3-Aminochromone derivatives act as ATP-competitive inhibitors. The chromone oxygen and the 3-amino substituents form hydrogen bonds with the "hinge region" residues (e.g., Val851 in PI3K

    
    ).
    
  • SAR Insight: Substituents at the C-6 and C-8 positions of the chromone ring modulate selectivity between PI3K isoforms (

    
    ).
    
Data Summary: Comparative Activity

Table 1: Representative Activity Profiles of Chromone-Based Scaffolds

Compound ClassTarget FocusKey Structural FeaturePrimary Activity
3-Aminochromone PI3K / DNA-PK3-NH2 H-bond donorKinase Inhibition (IC50 ~

M range)
Schiff Bases Bacterial Cell WallAzomethine linkageAntibacterial (S. aureus, E. coli)
Wortmannin PI3K (Covalent)Furanosteroid coreIrreversible PI3K Inhibition (nM range)
LY294002 PI3K (Reversible)2-Morpholino groupReversible PI3K Inhibition (IC50 ~ 1.4

M)

*Note: Wortmannin and LY294002 are reference standards. 3-aminochromone derivatives are designed to improve upon the metabolic stability of these classics.

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals (strong acids, tin salts). Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of this compound

Objective: Synthesis of the parent core from 3-nitrochromone.

  • Reagents:

    • 3-Nitrochromone (1.0 eq)

    • Tin(II) chloride dihydrate (

      
      ) (5.0 eq)
      
    • Concentrated HCl (excess)

    • Ethanol (solvent)

  • Procedure:

    • Dissolution: Suspend 3-nitrochromone (1.91 g, 10 mmol) in Ethanol (20 mL).

    • Reduction: Add concentrated HCl (10 mL) dropwise. Maintain temperature

      
      .
      
    • Addition: Add

      
       (11.2 g, 50 mmol) in portions over 15 minutes.
      
    • Reflux: Heat the mixture to reflux (

      
      ) for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.
      
    • Work-up: Cool to room temperature. Pour into ice-water (100 mL). Basify with 10% NaOH solution to pH 8-9 (Caution: Exothermic).

    • Extraction: Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over anhydrous 
      
      
      
      .
    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

    • Yield: Expect 60-75% as pale yellow needles. Melting Point: ~124-126°C.

Protocol B: Synthesis of a Schiff Base Derivative

Objective: Derivatization for biological screening.

  • Reagents:

    • This compound (1.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Glacial Acetic Acid (catalytic, 2-3 drops)

    • Ethanol (absolute)

  • Procedure:

    • Mix amine (1 mmol) and aldehyde (1 mmol) in Ethanol (10 mL).

    • Add catalytic acetic acid.

    • Reflux for 3-5 hours.

    • Cool to room temperature.[8] The Schiff base typically precipitates.

    • Filter and wash with cold ethanol.

Biological Context Visualization

The following diagram illustrates the interference of 3-aminochromone derivatives within the PI3K signaling cascade.

PI3KPathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR (Cell Growth) Akt->mTOR Activates Inhibitor 3-Aminochromone Derivative Inhibitor->PI3K Inhibits (ATP-Competitive)

Figure 2: Mechanism of Action.[9] 3-Aminochromone derivatives block the conversion of PIP2 to PIP3, halting the pro-survival Akt/mTOR cascade.

References

  • Synthesis of this compound: PrepChem. "Synthesis of 3-amino-2-hydroxyacetophenone (Precursor Protocol)." Available at: [Link]

  • Chromone Biological Activity: National Institutes of Health (NIH). "Biological activity of 3-formylchromones and related compounds." Available at: [Link]

  • PI3K Inhibitor Context: MDPI. "Synthesis and Structure-Activity Relationships of Dual PI3K/mTOR Inhibitors." Available at: [Link][5]

  • MCR Synthesis (Ugi-Azide): MDPI. "One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction." Available at: [Link][5]

  • Isocyanate Reactivity: Royal Society of Chemistry. "Three-component reactions of isocyanoacetates, amines and 3-formylchromones."[10] Available at: [Link]

Sources

spectroscopic data of 3-Amino-4H-chromen-4-one (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Amino-4H-chromen-4-one (also known as 3-aminochromone), a critical scaffold in medicinal chemistry and a precursor for various bioactive heterocycles.

Executive Summary & Compound Profile

This compound is a functionalized flavone derivative characterized by an amino group at the C-3 position of the chromone (4H-1-benzopyran-4-one) core.[1] It serves as a versatile building block for the synthesis of pharmacologically active compounds, including kinase inhibitors and anticancer agents.

Compound Identity
PropertyDetail
IUPAC Name This compound
Common Name 3-Aminochromone
CAS Registry Number 59507-94-7
Molecular Formula C

H

NO

Molecular Weight 161.16 g/mol
Appearance Yellow solid
Melting Point 106–108 °C (Experimental)

Spectroscopic Data Summary

The following data represents the experimental values for the free base in deuterated chloroform (CDCl


) and Potassium Bromide (KBr) matrix.
Combined Spectral Data Table
SpectroscopyParameterExperimental ValueAssignment

H NMR

(ppm)
8.26 (d, J = 8.0 Hz, 1H)H-5 (Aromatic)
(500 MHz, CDCl

)
7.78 (s, 1H)H-2 (Vinylic)
7.63 – 7.60 (m, 1H)H-7 (Aromatic)
7.42 (d, J = 8.5 Hz, 1H)H-8 (Aromatic)
7.35 (dd, J = 8.0, 7.1 Hz, 1H)H-6 (Aromatic)
3.64 (br s, 2H)-NH

(Amino)

C NMR

(ppm)
173.4C-4 (Carbonyl)
(100 MHz, CDCl

)
156.0C-8a (Quaternary)
137.7C-2 (Vinylic)
132.7, 131.4, 125.6, 124.1, 122.0, 118.1Aromatic & C-3
FT-IR

(cm

)
3392, 3304N-H Stretch (Primary Amine)
(KBr Pellet)1641C=O Stretch (Conjugated)
1469, 1288, 1211C=C / C-N / C-O Stretch
Mass Spec m/z 162.0557[M+H]

(Calc.[2] 162.0555)

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 3-aminochromone is distinct from the unsubstituted chromone due to the shielding/deshielding effects of the amino group at position 3.


H NMR Interpretation
  • H-2 Singlet (

    
     7.78):  The proton at position 2 appears as a sharp singlet. In unsubstituted chromone, this proton typically resonates further downfield (
    
    
    
    7.8–8.0 ppm). The presence of the electron-donating amino group at C-3 shields C-2 slightly through resonance, but it remains a distinct diagnostic peak.
  • H-5 Doublet (

    
     8.26):  The proton at position 5 is significantly deshielded compared to other aromatic protons. This is due to the anisotropic effect  of the peri-carbonyl group at C-4, which spatially deshields H-5.
    
  • Amino Protons (

    
     3.64):  The broad singlet corresponds to the primary amine (-NH
    
    
    
    ). The chemical shift and broadness can vary significantly depending on concentration, solvent (CDCl
    
    
    vs. DMSO-
    
    
    ), and water content.

C NMR Interpretation
  • Carbonyl C-4 (

    
     173.4):  The carbonyl carbon is the most deshielded signal.
    
  • C-2 (

    
     137.7):  The C-2 carbon in chromone is typically around 155 ppm. The upfield shift to 137.7 ppm in 3-aminochromone suggests significant electron density donation from the nitrogen lone pair into the enaminone system.
    
Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the primary amine and the conjugated ketone.

  • N-H Stretching (3392, 3304 cm

    
    ):  Two distinct bands correspond to the asymmetric and symmetric stretching vibrations of the primary amino group (-NH
    
    
    
    ).
  • C=O Stretching (1641 cm

    
    ):  The carbonyl band appears at a lower frequency than a typical ketone (
    
    
    
    1715 cm
    
    
    ) or even unsubstituted chromone (
    
    
    1650 cm
    
    
    ). This "red shift" is caused by the strong conjugation between the amino group, the double bond, and the carbonyl (push-pull enaminone system), which increases the single-bond character of the C=O bond.
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) typically yields the protonated molecular ion

    
    .
    
  • Fragmentation:

    • Primary Loss: Loss of CO (28 Da) is a characteristic pathway for chromones, involving the contraction of the pyrone ring.

    • RDA Cleavage: Retro-Diels-Alder fragmentation often occurs, breaking the heterocyclic ring to release fragments such as the salicyloyl cation.

Visualization of Structural Logic

Structural Numbering & NMR Correlations

The following diagram illustrates the atom numbering and the key NMR assignments discussed above.

G Compound This compound H2 H-2 (s) 7.78 ppm Compound->H2 Vinylic Proton H5 H-5 (d) 8.26 ppm (Deshielded by C=O) Compound->H5 Peri-Proton NH2 NH2 (br s) 3.64 ppm Compound->NH2 Functional Group CO C=O (IR) 1641 cm⁻¹ Compound->CO Conjugated Ketone

Caption: Spectroscopic assignment map for this compound showing key diagnostic signals.[1][3][4][5][6]

Mass Spectrometry Fragmentation Pathway

Proposed fragmentation pathway based on standard chromone degradation patterns.

MS M_Ion [M+H]⁺ m/z 162 Frag1 [M+H - CO]⁺ m/z 134 M_Ion->Frag1 - CO (28 Da) Ring Contraction Frag2 [M+H - CO - HCN]⁺ m/z 107 Frag1->Frag2 - HCN (27 Da)

Caption: Primary fragmentation pathway observed in positive ion mode ESI-MS.

Experimental Protocols

Sample Preparation for NMR

To reproduce the data listed above:

  • Solvent: Use high-quality Deuterochloroform (CDCl

    
    , 99.8% D) containing 0.03% TMS as an internal standard.
    
    • Note: If the compound is the hydrochloride salt, DMSO-

      
       must be used instead, which will shift the NH protons significantly downfield (
      
      
      
      5–9 ppm).
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove any undissolved particulates that could cause line broadening.

Synthesis Context (Reduction of 3-Nitrochromone)

While this guide focuses on characterization, understanding the source is vital. 3-Aminochromone is typically synthesized via the reduction of 3-nitrochromone .

  • Reaction: 3-Nitrochromone + SnCl

    
     / HCl 
    
    
    
    3-Aminochromone.
  • Purification: The amine is often isolated as a hydrochloride salt to prevent oxidation (turning dark yellow/brown upon air exposure). The free base data provided here requires neutralization (e.g., with NaHCO

    
    ) and rapid extraction into organic solvent immediately prior to analysis.
    

References

  • NTU Digital Repository. (2018). The advancement of NHC catalyzed C–C bond formation: application towards chromone synthesis. Nanyang Technological University. Link

  • SciSpace. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin. Link

  • National Institutes of Health (PMC). (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives.[7]Link

Sources

physical and chemical characteristics of 3-Amino-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Reactivity in Medicinal Chemistry

Executive Summary

The 3-Amino-4H-chromen-4-one (3-aminochromone) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for the development of kinase inhibitors, neuroprotective agents, and anti-inflammatory drugs. Unlike its parent compound chromone (4H-chromen-4-one), the introduction of an amino group at the C-3 position dramatically alters the electronic landscape of the pyrone ring, creating a unique dipole vector and a versatile handle for downstream functionalization.

This technical guide provides a rigorous analysis of the physicochemical properties, spectral characteristics, and synthetic methodologies for 3-aminochromone. It is designed for researchers requiring high-fidelity data to support lead optimization and synthetic planning.

Physicochemical Profile

The physical behavior of 3-aminochromone is governed by the interplay between the electron-donating amino group and the electron-withdrawing carbonyl system. The free base is a low-melting solid, while its hydrochloride salt exhibits significantly higher thermal stability.

Table 1: Core Physical & Chemical Specifications
ParameterSpecificationNotes
IUPAC Name This compoundAlso known as 3-aminochromone
CAS Number 59507-94-7 Distinct from parent chromone (491-38-3)
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Yellow crystalline solidOxidizes slowly upon air exposure
Melting Point 55–60 °C (Free Base)Hydrochloride salt melts >200 °C (dec.)[1][2][3]
Solubility DMSO, DMF, EtOH, CHCl₃Sparingly soluble in water; hydrolytically unstable in strong base
pKa (Calculated) ~2.5 (Conjugate acid)Weakly basic amine due to conjugation with C=O
LogP 1.38Lipophilic, suitable for CNS penetration

Structural & Spectral Characterization[3][4][5][6][7]

The identification of 3-aminochromone relies on specific spectroscopic signatures that differentiate it from its nitro-precursors and other isomers (e.g., 2-aminochromone).

Nuclear Magnetic Resonance (NMR)

The C-3 amino group exerts a shielding effect on the C-2 proton compared to the parent chromone, while the exchangeable NH₂ protons appear as a broad singlet.

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 8.60 ppm (s, 1H, H-2): The most diagnostic signal. It appears downfield due to the adjacent oxygen and carbonyl but is slightly shielded relative to nitrochromone.

    • δ 8.05 ppm (dd, 1H, H-5): Deshielded by the carbonyl anisotropy.

    • δ 7.40 – 7.80 ppm (m, 3H, H-6, H-7, H-8): Aromatic envelope.

    • δ 5.00 – 5.50 ppm (br s, 2H, NH₂): Broad exchangeable signal; chemical shift is concentration and solvent-dependent.

Infrared Spectroscopy (IR)
  • N-H Stretching: Doublet bands at 3420 cm⁻¹ and 3320 cm⁻¹ (Primary amine asymmetric/symmetric stretch).

  • C=O Stretching: Strong band at 1635 cm⁻¹ . The frequency is lower than typical ketones due to conjugation with the pyrone double bond and the amino group.

  • C=C Stretching: 1600 cm⁻¹ (Aromatic/Pyrone ring breathing).

Synthetic Pathways[1]

The synthesis of 3-aminochromone is almost exclusively achieved via the reduction of 3-nitrochromone. This approach is preferred over direct amination due to the susceptibility of the chromone ring to nucleophilic ring-opening (Michael addition) at the C-2 position.

Primary Route: Reduction of 3-Nitrochromone

The reduction must be chemoselective to avoid reducing the C=C double bond of the pyrone ring or the carbonyl group. Stannous chloride (SnCl₂) in acidic media is the industry standard for this transformation, offering high yields and operational simplicity.

Synthesis Start 2-Hydroxyacetophenone Inter1 3-Nitrochromone Start->Inter1 Product This compound Inter1->Product Step1 HNO3 / AcOH (Nitration/Cyclization) Step2 SnCl2 / HCl / EtOH (Chemoselective Reduction)

Figure 1: Chemoselective synthesis pathway from 2-hydroxyacetophenone precursors.[4][5][6]

Reactivity Profile & Applications

The 3-aminochromone scaffold is a "chemical chameleon." The amino group is nucleophilic, but its reactivity is modulated by the electron-deficient pyrone ring.

Schiff Base Formation (Imine Condensation)

The most common derivatization involves condensation with aromatic aldehydes to form Schiff bases. These derivatives are extensively explored as kinase inhibitors (e.g., PI3K, Src) and neuroprotective agents (MAO-B inhibitors).

Heterocyclization

Reaction with bifunctional electrophiles (e.g., diethyl ethoxymethylenemalonate) leads to fused tricyclic systems such as [1]benzopyrano[2,3-b]pyridines, which mimic the structure of acridones and other intercalating DNA agents.

Reactivity Center This compound Schiff Schiff Bases (Imines) (Kinase Inhibitors) Center->Schiff Amide Amides/Carbamates (Prodrugs) Center->Amide Fused Benzopyrano-pyridines (DNA Intercalators) Center->Fused R_Schiff Ar-CHO / EtOH / Cat. Acid R_Amide R-COCl / Pyridine R_Fused DMAD or EMME / Heat

Figure 2: Divergent reactivity profile of the 3-aminochromone scaffold.

Detailed Experimental Protocol

Protocol: Chemoselective Reduction of 3-Nitrochromone

Objective: Synthesis of this compound free base. Scale: 10 mmol basis.

Reagents:

  • 3-Nitrochromone (1.91 g, 10 mmol)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol, 5 equiv.)

  • Ethanol (Absolute, 50 mL)

  • Concentrated HCl (37%, 10 mL)

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Dissolution: Charge the flask with 3-nitrochromone and ethanol. Stir at room temperature to create a suspension.

  • Activation: Add the concentrated HCl dropwise over 5 minutes. The suspension may darken.

  • Reduction: Add SnCl₂·2H₂O in small portions over 10 minutes to control the exotherm.

  • Reflux: Heat the reaction mixture to 70–75 °C (gentle reflux) for 2–3 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.[5][7]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Neutralize carefully with 10% NaOH or saturated NaHCO₃ solution until pH ~8. Note: A heavy white precipitate of tin oxides will form.

    • Filter the suspension through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

  • Extraction: Extract the aqueous filtrate with EtOAc (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude yellow solid from ethanol/water to afford 3-aminochromone as yellow needles.

Yield Expectation: 75–85%. Validation: MP 55–60 °C; ¹H NMR (DMSO-d₆) confirms H-2 singlet at δ 8.60 ppm.

References

  • Ghumbre, S. K., et al. (2018). Synthesis, Characterization and Antimicrobial Screening Studies of Some Metal Complexes of Novel Schiff Base of 3-Formyl-6-methylchromone and 3-Aminoquinoline. International Research Journal of Pharmacy. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2011). Synthesis of Heteroannulated 3-Nitro- and 3-Aminopyridines by Cyclocondensation of Electron-Rich Aminoheterocycles with 3-Nitrochromone. Synthesis. Retrieved from [Link]

Sources

The Therapeutic Potential of 3-Amino-4H-chromen-4-one: A Technical Guide to Core Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Amino-4H-chromen-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the key molecular targets of this compound and its derivatives. By synthesizing data from contemporary research, we elucidate the mechanisms of action that confer upon these compounds significant potential in oncology, neurodegenerative disorders, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the therapeutic landscape, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction: The Versatility of the Chromen-4-one Scaffold

The chromen-4-one, or flavone, core is a ubiquitous feature in a multitude of natural products and synthetic molecules, bestowing upon them a remarkable spectrum of biological activities. The introduction of an amino group at the 3-position of the 4H-chromen-4-one ring system creates a unique pharmacophore that has been extensively explored for its therapeutic potential. This guide will systematically dissect the key molecular targets that are modulated by this versatile scaffold, providing a foundation for future drug discovery and development efforts.

Oncological Targets: Combating Cancer Proliferation and Survival

Derivatives of this compound have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer.[1][2][3][4][5] Their mechanisms of action are multifaceted, ranging from the inhibition of critical enzymes involved in cell cycle progression to the induction of apoptosis.

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is overexpressed in the vast majority of cancer cells, contributing to their immortality. Certain 2-(trimethoxyphenyl)-4H-chromen derivatives have been identified as potent telomerase inhibitors.[3]

  • Mechanism of Action: These compounds have been shown to downregulate the expression of dyskerin, a key component of the telomerase complex, thereby inhibiting telomerase activity and inducing senescence or apoptosis in cancer cells.[3] A notable example, compound 5i (3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one), has demonstrated significant anticancer activity against a panel of human cancer cell lines.[3]

Table 1: Anticancer Activity of Telomerase Inhibitor 5i [3]

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerData not specified
SMMC-7721Hepatocellular CarcinomaData not specified
SGC-7901Gastric CancerData not specified
U87GlioblastomaData not specified
HepG2Hepatocellular CarcinomaData not specified
Topoisomerase and Cytochrome P450 (CYP51) Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription, making them attractive targets for cancer therapy. Additionally, lanosterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis, is a target for antifungal agents and is also being explored in the context of cancer.[5] Certain 2-amino-3-cyano-4H-chromenes have shown dual inhibitory activity against both topoisomerase I and CYP51.[5]

  • Mechanism of Action: Molecular docking studies suggest that these compounds interact with key amino acid residues in the active sites of both topoisomerase IB and fungal CYP51, in a manner similar to known inhibitors like topotecan and fluconazole, respectively.[5] This dual-targeting capability presents an exciting avenue for the development of broad-spectrum anticancer and antifungal agents.

Cytotoxic Activity Against Cancer Cell Lines

A broad range of 4H-chromen-4-one derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[1][2] For instance, a novel 4H-chromen-4-one derivative isolated from marine Streptomyces ovatisporus displayed significant cytotoxic activity against human colon and prostate cancer cells with minimal impact on normal cells.[1]

Table 2: Cytotoxicity of a Marine-Derived 4H-Chromen-4-one [1]

Cell LineCell TypeEC50 (µg/ml)
Human Colon CarcinomaCancer9.68
Human Prostate AdenocarcinomaCancer9.93
Human Embryonic KidneyNormal25.5

Neuroprotective Targets: Addressing Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease necessitates the development of multi-target-directed ligands. The this compound scaffold has emerged as a promising template for designing such agents.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders. Chromenone derivatives have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[6]

  • Mechanism of Action: Compounds such as 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one act as reversible, competitive inhibitors of MAO-A, while 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one is a potent inhibitor of MAO-B.[6] This suggests that the nature of the substituent at the 2-position can tune the selectivity towards MAO isoforms.[6]

Table 3: MAO Inhibitory Activity of Chromenone Derivatives [6]

CompoundTargetIC50 (µM)Selectivity Index (SI)
5,7-dihydroxy-2-isopropyl-4H-chromen-4-oneMAO-A2.7010.0 (vs. MAO-B)
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-oneMAO-B3.422.02 (vs. MAO-A)
Cholinesterase (AChE and BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Several amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potent inhibitors of these enzymes.[7][8]

  • Mechanism of Action: Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring attached to the chromen-4-one scaffold significantly influence inhibitory potency.[8] For example, para-substitution on the phenyl ring has been shown to be favorable for enhancing BChE inhibitory activity.[8]

Sigma (σ) Receptor Modulation

Sigma receptors (σ1 and σ2) are implicated in various neurological and neurodegenerative disorders, including Alzheimer's disease.[9] Chromenone derivatives have been identified as novel ligands for both σ1 and σ2 receptors, with some compounds exhibiting high affinity and selectivity.[9]

  • Mechanism of Action: Compounds like 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one have shown a high affinity for the σ1 receptor, combining this with dual inhibitory capacity against both AChE and BChE, highlighting their potential as multi-target agents for Alzheimer's disease.[9]

Anti-inflammatory Targets: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. The this compound scaffold has been utilized to develop potent anti-inflammatory agents that target key nodes in inflammatory signaling cascades.

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is a validated target for anti-inflammatory drug discovery. A novel class of C2-functionalized chromen-4-one derivatives has been identified as potent inhibitors of p38α MAPK signaling.[10]

  • Mechanism of Action: These compounds effectively block the p38α MAPK cascade, leading to the inhibition of superoxide anion generation and elastase release from activated human neutrophils.[10] This positions them as promising candidates for mitigating neutrophilic inflammatory responses.[10]

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for developing anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. A series of 2-phenyl-4H-chromen-4-one derivatives have been designed and synthesized as selective COX-2 inhibitors.[11]

  • Mechanism of Action: Molecular modeling studies have shown that these compounds fit well into the active site of the COX-2 enzyme.[11] The presence of a methylsulfonyl pharmacophore at the para position of the C-2 phenyl ring is crucial for potent and selective COX-2 inhibition.[11]

Table 4: COX-2 Inhibitory Activity of a 2-Phenyl-4H-chromen-4-one Derivative [11]

CompoundTargetIC50 (µM)Selectivity Index (SI)
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-oneCOX-20.07287.1

Antimicrobial and Antitubercular Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The this compound scaffold has demonstrated significant potential in this area.

Antibacterial and Antifungal Activity

Various derivatives of 2-amino-3-cyano-4H-chromene have shown broad-spectrum antibacterial and antifungal activities.[12][13][14][15] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][15]

  • Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some have been shown to target enzymes like lanosterol 14α-demethylase (CYP51) in fungi, as previously mentioned.[5][14]

Antituberculosis Activity

Tuberculosis remains a major global health threat, with the rise of multidrug-resistant strains. Novel 4H-chromen-4-one derivatives have been developed and evaluated as potent antituberculosis agents, showing activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[16]

G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors are the largest family of cell surface receptors and are targets for a significant portion of modern drugs.

GPR55 Agonism and Antagonism

The lipid-activated GPCR, GPR55, has been implicated in a range of chronic diseases, including inflammation, neurodegeneration, and cancer. A series of chromen-4-one-2-carboxylic acid derivatives has been synthesized to act as potent and selective ligands for GPR55.[17]

  • Mechanism of Action: By modifying the substitution pattern on the chromen-4-one scaffold, researchers have been able to develop a spectrum of compounds with varying efficacies, ranging from full agonists to antagonists.[17] This tunability allows for the fine-tuning of pharmacological responses at the GPR55 receptor.

Experimental Protocols and Methodologies

To facilitate further research, this section provides an overview of key experimental protocols commonly used to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Enzyme Inhibition Assays
  • Telomerase Activity Assay (TRAP Assay): The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.

  • MAO Inhibition Assay: The activity of MAO enzymes is typically measured by monitoring the production of hydrogen peroxide using a fluorometric or colorimetric probe.

  • Cholinesterase Inhibition Assay (Ellman's Method): This spectrophotometric method measures the activity of AChE and BChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.

Visualizing Key Pathways and Workflows

p38α MAPK Signaling Pathway

p38_MAPK_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Surface Receptor Cell Surface Receptor Inflammatory Stimuli->Cell Surface Receptor MAPKKK MAPKKK Cell Surface Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38α MAPK p38α MAPK MAPKK->p38α MAPK Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) p38α MAPK->Transcription Factors (e.g., AP-1, NF-κB) Superoxide Generation Superoxide Generation p38α MAPK->Superoxide Generation Elastase Release Elastase Release p38α MAPK->Elastase Release Chromen-4-one Inhibitor Chromen-4-one Inhibitor Chromen-4-one Inhibitor->p38α MAPK Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Transcription Factors (e.g., AP-1, NF-κB)->Pro-inflammatory Cytokine Production

Caption: Inhibition of the p38α MAPK signaling pathway by this compound derivatives.

General Workflow for Target Identification and Validation

workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies In Vitro Assays In Vitro Assays SAR Studies->In Vitro Assays ADMET Profiling ADMET Profiling In Vitro Assays->ADMET Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies ADMET Profiling->In Vivo Efficacy Studies Toxicology Studies Toxicology Studies In Vivo Efficacy Studies->Toxicology Studies

Caption: A generalized workflow for the discovery and development of this compound-based therapeutics.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The diverse molecular targets identified, including enzymes, receptors, and signaling pathway components, underscore the rich pharmacology of this chemical class. Future research should focus on elucidating the precise molecular interactions with these targets through structural biology studies, which will enable the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. Furthermore, exploring novel delivery systems and combination therapies will be crucial in translating the therapeutic potential of these promising compounds from the laboratory to the clinic.

References

  • Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. International Journal of Drug Design and Discovery. [Link]

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

  • 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. Biochemical Pharmacology. [Link]

  • PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4 H -chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry. [Link]

  • Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistrySelect. [Link]

  • Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Chromeno[3,4‑b]xanthones as Multifunctional Agents for Alzheimer's Disease. Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules. [Link]

  • Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

  • Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m. ResearchGate. [Link]

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports. [Link]

Sources

Technical Guide: 3-Amino-4H-chromen-4-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-amino-4H-chromen-4-one (3-aminochromone), a privileged scaffold in medicinal chemistry. Unlike its 2-amino isomer, the 3-amino variant offers unique electronic properties and vector orientation for hydrogen bonding, making it a critical pharmacophore for kinase inhibition (specifically PI3K, DNA-PK, and mTOR) and a versatile intermediate for the synthesis of fused heterocyclic systems. This guide details robust synthetic protocols, chemical reactivity profiles, and structure-activity relationships (SAR) for drug development professionals.

Part 1: Structural Significance & Medicinal Utility

The Privileged Scaffold

The 3-aminochromone core consists of a benzopyran-4-one ring fused with an exocyclic amino group at the C3 position. This position is electronically distinct due to the conjugation with the C4 carbonyl and the pyran oxygen.

  • Hydrogen Bonding: The C3-amino group acts as a hydrogen bond donor, while the C4-carbonyl and O1-oxygen act as acceptors. This "donor-acceptor" motif mimics the adenine ring of ATP, explaining the scaffold's high affinity for ATP-binding pockets in kinases.

  • Vector Orientation: Substituents at C2 and C3 allow for precise orientation of functional groups into the hydrophobic pockets of enzymes, particularly the "gatekeeper" regions of protein kinases.

Key Biological Targets
TargetFunctionRelevance of 3-Aminochromone AnalogsRepresentative Compound
DNA-PK DNA Repair (NHEJ)Inhibition sensitizes cancer cells to radiation/chemotherapy.[1]NU7026 (IC

= 0.23 µM)
PI3K Cell Growth/SurvivalBlocks the PI3K/Akt/mTOR pathway, inducing apoptosis in tumors.LY294002 (Analogous core)
mTOR Protein SynthesisDual inhibition (PI3K/mTOR) prevents feedback loop activation.GDC-0980 (Structural analog)

Part 2: Robust Synthetic Protocols

Primary Route: Reduction of 3-Nitrochromone

The most reliable laboratory-scale synthesis involves the construction of the chromone ring followed by functional group interconversion. Direct amination is difficult; therefore, the reduction of 3-nitrochromone is the industry-standard protocol.

Step 1: Synthesis of 3-Nitrochromone
  • Mechanism: Nitro-aldol condensation followed by cyclization.

  • Reagents: 2'-Hydroxyacetophenone, Dimethylformamide dimethyl acetal (DMF-DMA), Nitromethane.

Protocol:

  • Enaminone Formation: Reflux 2'-hydroxyacetophenone (10 mmol) with DMF-DMA (12 mmol) in toluene (20 mL) for 4 hours. Concentrate in vacuo to yield the red/orange solid enaminone intermediate.

  • Cyclization: Dissolve the enaminone in dry methanol. Add nitromethane (5 equiv) and a catalytic amount of sodium methoxide. Heat to reflux for 6-8 hours.

  • Workup: Cool the mixture. The 3-nitrochromone often precipitates. Filter and wash with cold methanol. Recrystallize from ethanol.

    • Yield: Typically 60-75%.

Step 2: Reduction to this compound
  • Challenge: Selective reduction of the nitro group without reducing the C2-C3 double bond or the carbonyl.

  • Optimized Method: Tin(II) Chloride (SnCl

    
    ) reduction.
    

Detailed Protocol:

  • Setup: In a 100 mL round-bottom flask, suspend 3-nitrochromone (1.91 g, 10 mmol) in absolute ethanol (50 mL).

  • Reduction: Add SnCl

    
    ·2H
    
    
    
    O
    (11.2 g, 50 mmol) portion-wise. The reaction is slightly exothermic.
  • Reaction: Heat the mixture to 70°C for 2 hours. Monitor by TLC (disappearance of the yellow nitro spot).

  • Workup: Pour the reaction mixture into ice-water (100 mL). Adjust pH to ~8 using 10% NaHCO

    
     solution (careful of foaming).
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). The amine is somewhat polar; ensure thorough extraction.

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Hexane:EtOAc 1:1).
    • Appearance: Yellowish crystalline solid.

    • Yield: 75-85%.

Visualization of Synthetic Pathway

Synthesis Start 2'-Hydroxyacetophenone Inter1 Enaminone (DMF-DMA adduct) Start->Inter1 DMF-DMA Toluene, Reflux Nitro 3-Nitrochromone Inter1->Nitro MeNO2, NaOMe Cyclization Amino This compound Nitro->Amino SnCl2 / HCl Selective Reduction

Figure 1: Step-wise synthesis of 3-aminochromone from commercially available precursors.

Part 3: Chemical Reactivity & Derivatization

The 3-amino group is a versatile handle for creating "fused" heterocyclic systems, which are often more potent kinase inhibitors than the parent scaffold.

Schiff Base Formation (Imine Linkage)

Reaction with aromatic aldehydes yields Schiff bases (anils).

  • Utility: Increases lipophilicity and allows for the introduction of a second pharmacophore (e.g., a pyridine or phenol ring) at the distal end.

  • Protocol: Reflux 3-aminochromone with equimolar aldehyde in ethanol with a catalytic drop of acetic acid.

Cyclization to Pyrazolopyridines

The chromone ring is susceptible to nucleophilic attack at C2. When 3-aminochromone derivatives react with hydrazines or other binucleophiles, the pyran ring can open and recyclize.

  • Reaction: 3-substituted chromones + Hydrazine

    
     Pyrazoles/Pyrazolopyridines.
    
  • Significance: This "ring transformation" strategy is used to convert the chromone core into a pyrazolopyridine core, a scaffold found in blockbuster drugs like Ibrutinib .

Part 4: Pharmacological Applications (Kinase Inhibition)[1][2][3]

Mechanism of Action: ATP Competition

3-Aminochromone analogs function primarily as Type I ATP-competitive inhibitors .

  • Hinge Region Binding: The C4-carbonyl oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Val882 in PI3K

    
    ).
    
  • Selectivity Filter: The C2 substituent extends into the affinity pocket. Bulky aryl groups at C2 can induce selectivity for DNA-PK over PI3K by exploiting the larger methionine gatekeeper residue in DNA-PK.

Case Study: NU7026 (DNA-PK Inhibitor)

NU7026 (2-(morpholin-4-yl)benzo[h]chromen-4-one) is a benchmark compound. While structurally a benzo-fused chromone, its SAR informs 3-aminochromone design.

  • Potency: IC

    
     = 0.23 µM (DNA-PK).[1][2]
    
  • Selectivity: 60-fold selective for DNA-PK over PI3K.

  • Sensitization: Potentiates the cytotoxicity of ionizing radiation and topoisomerase II poisons (e.g., doxorubicin).

Signaling Pathway Interaction

Signaling GF Growth Factors RTK RTK (Receptor) GF->RTK PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt/PKB PIP3->Akt mTOR mTORC1 Akt->mTOR Survival Cell Survival mTOR->Survival DNAPK DNA-PK (Target) Repair DNA Repair (NHEJ) DNAPK->Repair Damage DNA Damage (Radiation) Damage->DNAPK Inhibitor Chromone Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks Inhibitor->DNAPK Blocks

Figure 2: Intervention points of chromone-based inhibitors in the PI3K/Akt/mTOR and DNA repair pathways.

References

  • Synthesis of 3-Aminochromones via Photoredox Catalysis Wang, Z. W., et al.[3] "Photoredox-catalyzed cascade of o-hydroxyarylenaminones to access 3-aminated chromones."[3] The Journal of Organic Chemistry, 2022.[3]

  • NU7026 DNA-PK Inhibition Profile Veuger, S. J., et al.[1][4] "Radiosensitization and DNA repair inhibition by the combined use of novel inhibitors of DNA-dependent protein kinase and poly(ADP-ribose) polymerase-1."[1] Cancer Research, 2003.

  • Chromone Scaffold Review Emami, S., et al.[5] "Chromone-based analogs as privileged scaffolds in drug discovery." European Journal of Medicinal Chemistry, 2021.

  • Reduction of Nitro Compounds Protocol Orlandi, M., et al.[6] "Metal-free reduction of aromatic and aliphatic nitro groups."[7] Organic Letters, 2015.[6]

  • PI3K Inhibitor Structure-Activity Relationships Zhu, J., et al. "Targeting phosphatidylinositol 3-kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors." Medicinal Research Reviews, 2020.[8]

Sources

A Theoretical Deep Dive into 3-Amino-4H-chromen-4-one: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This technical guide delves into the theoretical underpinnings of a key derivative, 3-Amino-4H-chromen-4-one, from a quantum chemical perspective. By elucidating its structural, electronic, and spectroscopic properties through computational modeling, we provide a foundational understanding for researchers engaged in the rational design of novel therapeutics. This whitepaper synthesizes established theoretical methodologies with practical insights, offering a roadmap for leveraging computational chemistry to accelerate the discovery and development of next-generation chromenone-based drugs.

Introduction: The Significance of the Chromenone Core

The 4H-chromen-4-one moiety is a privileged structure in drug discovery, renowned for its presence in natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as anticancer, antifungal, antibacterial, antioxidant, and antitubercular agents.[2][3] The versatility of the chromenone core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

This compound, in particular, serves as a crucial building block for the synthesis of more complex derivatives. The amino group at the 3-position is a key functional handle for introducing diverse substituents, thereby modulating the molecule's interaction with biological targets. Understanding the intrinsic properties of this core molecule is paramount for predicting the behavior of its derivatives and for designing compounds with enhanced efficacy and selectivity. This guide will explore the theoretical landscape of this compound, providing a computational framework for its exploration.

Computational Methodology: A Self-Validating System

To probe the molecular properties of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful tool for such investigations, offering a favorable balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.

For accurate results, the choice of basis set is critical. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.[4]

A typical computational workflow for analyzing this compound would involve:

  • Geometry Optimization: The starting point is to find the lowest energy conformation of the molecule. This is achieved by minimizing the forces on each atom.

  • Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[4]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic properties.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

G cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_output Theoretical Insights mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt Initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized structure nbo NBO Analysis geom_opt->nbo fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo mep MEP Mapping geom_opt->mep struct_params Optimized Geometry (Bond Lengths, Angles) freq_calc->struct_params vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra stability Molecular Stability (Hyperconjugation) nbo->stability reactivity Reactivity & Electronic Transitions fmo->reactivity reactive_sites Electrophilic/Nucleophilic Sites mep->reactive_sites

Caption: A typical workflow for the theoretical study of this compound using DFT.

Molecular Geometry and Structural Analysis

The geometry of the 4H-chromen-4-one core is expected to be largely planar. X-ray crystallographic studies of related derivatives, such as 3-methyl-4H-chromen-4-one and 3-acetyl-4H-chromen-4-one, confirm that the fused six-membered rings are coplanar.[5][6] For 3-methyl-4H-chromen-4-one, the mean deviation from the plane for the non-hydrogen atoms of the rings is a mere 0.0261 Å.[6] The carbonyl and methyl substituents also lie close to this plane.[6] In the case of 3-acetyl-4H-chromen-4-one, the non-hydrogen atoms of the fused ring are also essentially coplanar, with a mean deviation of 0.0201 Å.[5]

The amino group at the 3-position in this compound is expected to influence the electronic distribution and geometry of the pyranone ring. Theoretical calculations would provide precise bond lengths and angles, which can be compared with experimental data from related structures to validate the computational model.

Parameter Expected Value (Å) Compound for Comparison
C=O Bond Length~1.233-methyl-4H-chromen-4-one
C-O Bond Length~1.363-methyl-4H-chromen-4-one
C2=C3 Bond Length~1.35(varies with substitution)
C3-N Bond Length~1.38(typical C-N single bond)

Table 1: Expected bond lengths in the 4H-chromen-4-one core based on crystallographic data of related compounds.[6]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and its ability to absorb light. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO, while the carbonyl group, an electron-withdrawing group, will lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be reactive and chromophoric.

G homo_node Highest Occupied Molecular Orbital energy Energy lumo_node Lowest Unoccupied Molecular Orbital lumo_node->homo_node ΔE (HOMO-LUMO Gap) (Indicates Reactivity & Electronic Transitions) energy->lumo_node

Caption: The HOMO-LUMO energy gap is a key indicator of molecular reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for identifying the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bonding. The amino group, on the other hand, will have a region of positive potential around the hydrogen atoms, making them potential hydrogen bond donors. The aromatic ring will also exhibit distinct regions of positive and negative potential, influencing its interactions with other molecules.

Spectroscopic Analysis: Bridging Theory and Experiment

Theoretical calculations can provide valuable insights into the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in an FT-IR spectrum. By comparing the calculated and experimental spectra, one can confidently assign the observed peaks to specific functional groups and vibrational motions. For this compound, key vibrational modes to look for include:

  • N-H stretching: around 3300-3500 cm⁻¹

  • C=O stretching: around 1650-1700 cm⁻¹

  • C=C stretching (aromatic and pyranone ring): around 1450-1600 cm⁻¹

  • C-N stretching: around 1250-1350 cm⁻¹

Theoretical calculations on related 2-amino-3-cyano-4H-chromene derivatives have shown good agreement between the scaled vibrational wavenumbers and experimental data.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Asymmetric Stretch~3450
N-H Symmetric Stretch~3350
C=O Stretch~1680
C=C Aromatic Stretch~1600
C-N Stretch~1300

Table 2: Expected key vibrational frequencies for this compound.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. The calculated excitation energies and oscillator strengths correspond to the λ_max values and intensities of the absorption bands in the UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the observed color of a compound and its photophysical properties.

Potential Applications and Future Directions

The theoretical insights gained from the computational study of this compound can be directly applied to drug design and development.

  • Rational Drug Design: By understanding the electronic properties and reactive sites of the core molecule, medicinal chemists can design derivatives with improved binding affinity and selectivity for specific biological targets. For example, the MEP map can guide the placement of substituents to enhance interactions with a receptor's active site.

  • Predicting Reactivity and Metabolism: The HOMO and LUMO energies can be used to predict the molecule's susceptibility to oxidation or reduction, which is relevant for understanding its metabolic fate.

  • Development of Novel Antimicrobials and Anticancer Agents: The known biological activities of chromenone derivatives, such as their anticancer and antifungal properties, can be further explored by synthesizing new analogs based on the theoretical understanding of the this compound scaffold.[3]

Future theoretical studies could explore the tautomeric forms of this compound, its excited state properties, and its interactions with specific biological targets through molecular docking and molecular dynamics simulations.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a combination of DFT calculations, including geometry optimization, frequency analysis, NBO, FMO, and MEP analysis, researchers can gain a deep understanding of the structural, electronic, and spectroscopic properties of this important molecule. These theoretical insights are not merely academic exercises; they provide a powerful predictive tool that can guide the rational design of novel chromenone-based therapeutics, ultimately accelerating the drug discovery process. The synergy between computational and experimental chemistry is key to unlocking the full potential of the 4H-chromen-4-one scaffold in medicine.

References

  • Bader A. Salameh, et al. (2020). Structural and DFT Study of 1-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichloro-1H-pyrrole-2,5-dione: Hypothesis for the Ring Closure.
  • Chanda, A., et al. (2014). Crystal structure of 3-acetyl-4H-chromen-4-one.
  • I. E. Kolesnikova. (2023). Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Russian Journal of General Chemistry.
  • Mahidansha M. Shaikh, et al. (2013). 3-Bromochroman-4-one.
  • Sang-Hyun Shin, et al. (2021). 3-(4-Methylphenyl)-4H-chromen-4-one.
  • Ting-Ting Zhang, et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. PubMed.
  • Taylor & Francis Online. (Date unavailable). Diethyl (2-Amino-3-Cyano-4H-Chromen-4-yl)Phosphonate and Its Halogenated Derivatives as Effective Drug: A Theoretical and an Experimental Spectroscopic Study.
  • Yokoe, I., et al. (1994). Crystal structure of 3-acetyl-4H-chromen-4-one.
  • A. Bamoniri, et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica.
  • Jian-Guo Shi, et al. (2010). 3-Methyl-4H-chromen-4-one.
  • María E. S. T. de la Rosa, et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
  • ChemicalBook. (Date unavailable). 3-AMINO-4H-THIENO[3,4-C]CHROMEN-4-ONE synthesis.
  • Taylor & Francis Online. (Date unavailable). Diethyl (2-Amino-3-Cyano-4H-Chromen-4-yl)Phosphonate and Its Halogenated Derivatives as Effective Drug: A Theoretical and an Experimental Spectroscopic Study.

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 3-Amino-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-chromen-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with significant therapeutic potential.[1][2] This guide focuses on a specific derivative, 3-Amino-4H-chromen-4-one, and outlines a systematic, multi-tiered approach for its preliminary bioactivity screening. We present a strategic workflow commencing with in silico predictions to generate initial hypotheses, followed by a suite of robust in vitro assays to experimentally validate potential anticancer, antioxidant, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a methodology that is both efficient and self-validating.

Part 1: In Silico Predictive Analysis — The First Pass

Rationale: Hypothesis-Driven Screening

Before committing to resource-intensive wet-lab experiments, a preliminary in silico analysis serves as a cost-effective and rapid method to forecast the potential bioactivities and liabilities of a test compound.[3][4] This computational screening phase allows us to prioritize experimental pathways by generating data-driven hypotheses about the compound's mechanism of action and drug-likeness.

Methodology 1: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. For this compound, we can select targets based on the known activities of the broader chromone class.

  • Anticancer Targets : Key enzymes in oncogenic signaling pathways, such as BRAF kinase (implicated in melanoma)[5] and Topoisomerase I/II (critical for DNA replication in proliferating cells), are logical starting points.[6]

  • Antimicrobial Targets : For antifungal activity, lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis, is a validated target.[6] For antibacterial activity, DNA gyrase and dihydrofolate reductase are classic targets.

  • Anti-inflammatory Targets : Enzymes like p38α mitogen-activated protein kinase (MAPK) and cyclooxygenase (COX-1/2) are central to inflammatory cascades and represent relevant targets.[7]

cluster_insilico In Silico Predictive Workflow Compound This compound (3D Structure) Targets Select Protein Targets (e.g., BRAF, CYP51, p38α) Compound->Targets Docking Molecular Docking Simulation Compound->Docking ADMET ADMET Prediction (Lipinski's Rules, etc.) Compound->ADMET Targets->Docking Scoring Analyze Binding Energy & Pose Docking->Scoring Hypothesis Generate Bioactivity Hypothesis Scoring->Hypothesis ADMET->Hypothesis

Caption: In Silico screening workflow.

Methodology 2: ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial.[2] Computational tools can predict properties like solubility, permeability, and potential for violating Lipinski's Rule of Five, which helps identify compounds with a higher probability of becoming orally bioavailable drugs.[2]

Data Presentation: Predictive Profile

Summarize the in silico findings in a structured table to guide subsequent experimental work.

Target ClassSpecific TargetDocking Score (kcal/mol)Predicted InteractionADMET ProfilePrioritization
AnticancerBRAF (V600E)-9.2H-bond with catalytic residueGood oral bioavailabilityHigh
AntifungalC. albicans CYP51-8.5Heme coordinationModerateHigh
Anti-inflammatoryp38α MAPK-7.8Pi-stacking in active siteGoodMedium
AntibacterialE. coli DNA Gyrase-6.1Minor interactionsN/ALow

Part 2: In Vitro Screening for Cytotoxic and Anticancer Activity

Rationale: Assessing Cellular Impact

The foundational step in anticancer drug screening is to determine a compound's effect on cancer cell viability and proliferation.[8][9] A potent compound should ideally exhibit high toxicity toward cancer cells while sparing normal, healthy cells.

Core Experiment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Principle of Causality : The assay's logic rests on the activity of mitochondrial dehydrogenase enzymes. In viable, metabolically active cells, these enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][11] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.[12] This provides a quantitative measure of cytotoxicity.

cluster_mtt MTT Assay Workflow A Seed Cells in 96-Well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) Formazan Formation D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Read Absorbance (~570 nm) F->G H Calculate IC50 G->H

Caption: MTT assay experimental workflow.

Experimental Protocol: MTT Assay
  • Cell Plating : Seed cancer cells (e.g., MCF-7, A375, HepG-2)[13] and a non-cancerous control cell line (e.g., HEK293)[14] into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15]

  • Formazan Formation : Incubate the plate for another 3-4 hours at 37°C.[11]

  • Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)¹
A375Human Melanoma8.911.2
MCF-7Human Breast Adenocarcinoma15.46.5
HepG-2Human Liver Carcinoma22.14.5
HEK293Human Embryonic Kidney (Normal)>100-
¹SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

Part 3: In Vitro Screening for Antioxidant Activity

Rationale: Evaluating Radical Scavenging

The chromone scaffold is frequently associated with antioxidant properties, which are vital for combating oxidative stress implicated in numerous pathologies.[1][16] The DPPH assay is a standard, rapid, and reliable method for evaluating the free-radical scavenging ability of a compound.[17]

Core Experiment: DPPH Radical Scavenging Assay
  • Principle of Causality : This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[17] This reduction neutralizes the DPPH radical, causing a color change from deep violet to pale yellow. The decrease in absorbance at ~517 nm is directly proportional to the radical scavenging activity of the compound.[17][18]

cluster_dpph DPPH Assay Workflow A Prepare Compound & Standard (Ascorbic Acid) Serial Dilutions B Add DPPH Solution (in Methanol/Ethanol) A->B C Incubate in Dark (~30 min) B->C D Read Absorbance (~517 nm) C->D E Calculate % Inhibition & IC50 D->E

Caption: DPPH assay experimental workflow.

Experimental Protocol: DPPH Assay
  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[18] The solution should be freshly made and protected from light.

  • Sample Preparation : Prepare serial dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions of a standard antioxidant like Ascorbic Acid.[18]

  • Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Reading : Measure the absorbance at 517 nm. A control containing only methanol and the DPPH solution is used as a reference.

  • Data Analysis : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the % inhibition against concentration to determine the IC₅₀ value.

Data Presentation: Antioxidant Capacity
CompoundIC₅₀ (µg/mL)
This compound45.8
Ascorbic Acid (Standard)8.2

Part 4: In Vitro Screening for Antimicrobial Activity

Rationale: Identifying Novel Antimicrobials

With the rise of antimicrobial resistance, there is a constant need for new therapeutic agents. The chromone nucleus has been identified in compounds with antibacterial and antifungal properties.[19][20][21] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[22][23]

Core Experiment: Broth Microdilution for MIC Determination
  • Principle of Causality : This method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium, we can quantitatively assess its bacteriostatic or fungistatic potential.

cluster_mic Broth Microdilution MIC Workflow A Prepare Compound Serial Dilutions in 96-Well Plate B Add Standardized Microbial Inoculum to each well A->B C Incubate (18-24h at 37°C) B->C D Visually Inspect for Turbidity (Growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: MIC determination workflow.

Experimental Protocol: Broth Microdilution Assay
  • Compound Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 256 µg/mL down to 1 µg/mL.[20][23]

  • Inoculum Preparation : Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation : Add the standardized inoculum to each well containing the test compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[24] This can be assessed visually or by measuring absorbance with a plate reader.

Data Presentation: Antimicrobial Spectrum
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Bacillus subtilisGram-positive Bacteria8
Escherichia coliGram-negative Bacteria128
Candida albicansYeast32

Part 5: Synthesizing the Preliminary Bioactivity Profile

The culmination of this preliminary screening process is the integration of computational and experimental data into a cohesive bioactivity profile. This profile allows for an informed, evidence-based decision on the future direction of the research program for this compound.

A compound exhibiting a high selectivity index in cytotoxicity assays (e.g., potent against a cancer cell line but weak against normal cells), a moderate docking score against a relevant oncogenic target, and negligible antimicrobial or antioxidant activity would be prioritized for further anticancer mechanism-of-action studies. Conversely, a compound with a potent MIC against a specific pathogen and a favorable ADMET prediction would be advanced into a medicinal chemistry program for optimization of its antimicrobial properties.

node_result Advance to Anticancer Mechanism of Action Studies Start Potent & Selective Anticancer Activity? (IC50 < 10µM, SI > 10) Start->node_result Yes Antimicrobial Potent Antimicrobial Activity? (MIC < 16 µg/mL) Start->Antimicrobial No Antioxidant Potent Antioxidant Activity? (IC50 < 20 µg/mL) Antimicrobial->Antioxidant No node_result2 Advance to Lead Optimization for Antimicrobial Development Antimicrobial->node_result2 Yes Stop Deprioritize or Redesign Scaffold Antioxidant->Stop No node_result3 Consider for Nutraceutical or Dermatological Application Antioxidant->node_result3 Yes

Caption: Decision-making framework post-screening.

By employing this structured, multi-faceted screening cascade, researchers can efficiently and logically elucidate the primary therapeutic potential of this compound, paving the way for more focused and successful downstream drug discovery and development efforts.

References

  • A. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Bencsik, T., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 588. Retrieved February 12, 2026, from [Link]

  • (n.d.). In vitro methods of screening of anticancer agents. Slideshare. Retrieved February 12, 2026, from [Link]

  • Teicher, B. A., et al. (1991). A rapid in vitro screening system for the identification and evaluation of anticancer drugs. Cancer Research, 51(5), 1477-1483. Retrieved February 12, 2026, from [Link]

  • (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved February 12, 2026, from [Link]

  • (n.d.). Antibiotic sensitivity testing. Wikipedia. Retrieved February 12, 2026, from [Link]

  • (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. Retrieved February 12, 2026, from [Link]

  • Cheur, S., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved February 12, 2026, from [Link]

  • (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved February 12, 2026, from [Link]

  • Gomes, A., et al. (2009). Synthesis and antioxidant properties of new chromone derivatives. Bioorganic & Medicinal Chemistry, 17(21), 7493-7499. Retrieved February 12, 2026, from [Link]

  • (2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved February 12, 2026, from [Link]

  • (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Retrieved February 12, 2026, from [Link]

  • (n.d.). Antioxidant Assays. ResearchGate. Retrieved February 12, 2026, from [Link]

  • (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved February 12, 2026, from [Link]

  • Sharma, P., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(1), 001-013. Retrieved February 12, 2026, from [Link]

  • (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved February 12, 2026, from [Link]

  • Parbhane, M., et al. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 10(5). Retrieved February 12, 2026, from [Link]

  • (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved February 12, 2026, from [Link]

  • (2022, August 26). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. Retrieved February 12, 2026, from [Link]

  • Nabavi, S. M., et al. (2019). Human health-related properties of chromones: an overview. Journal of Nutritional Science and Vitaminology, 65(Supplement), S1-S5. Retrieved February 12, 2026, from [Link]

  • Ferreira, I. C. F. R., et al. (2006). Dietary chromones as antioxidants—the structural variable. Food Chemistry, 99(3), 526-531. Retrieved February 12, 2026, from [Link]

  • (n.d.). Chromones with antioxidant properties. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Yilmaz, I., et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(2), 362-370. Retrieved February 12, 2026, from [Link]

  • Wang, Y., et al. (2017). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. Anticancer Agents in Medicinal Chemistry, 17(8), 1070-1083. Retrieved February 12, 2026, from [Link]

  • de Oliveira, R. J., et al. (2022). Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. Fundamental & Clinical Pharmacology, 36(5), 896-906. Retrieved February 12, 2026, from [Link]

  • Ghorab, M. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][22][25]oxazines and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 20(1), 108-119. Retrieved February 12, 2026, from [Link]

  • Al-Salahi, R., et al. (2022). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Journal of Taibah University for Science, 16(1), 1-13. Retrieved February 12, 2026, from [Link]

  • (2022, August 24). Floratek describes anticancer chromen-4-one derivatives. BioWorld. Retrieved February 12, 2026, from [Link]

  • Ferreira, V. R. S., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(5), 1098. Retrieved February 12, 2026, from [Link]

  • Liu, X., et al. (2021). Design, Synthesis and Antibacterial Activity of Novel Pyrimidine-Containing 4H-Chromen-4-one Derivatives. Research Square. Retrieved February 12, 2026, from [Link]

  • Li, Y., et al. (2024). Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3-iodochromones with amines and carbon disulfide. RSC Advances, 14(5), 3223-3227. Retrieved February 12, 2026, from [Link]

  • Aminkhani, A., et al. (2019). Highly Efficient One-Pot Three-Component Synthesis and Antimicrobial Activity of 2-Amino-4H-chromene Derivatives. Polycyclic Aromatic Compounds, 41(5), 1065-1076. Retrieved February 12, 2026, from [Link]

  • Lammi, C., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences, 25(3), 1836. Retrieved February 12, 2026, from [Link]

  • Chen, Y.-L., et al. (2024). Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. European Journal of Medicinal Chemistry, 268, 116244. Retrieved February 12, 2026, from [Link]

  • Rivera-Chávez, J., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(21), 5032. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Application Note: 3-Amino-4H-chromen-4-one as a Building Block for Heterocyclic Synthesis

[1]

Executive Summary

The 3-amino-4H-chromen-4-one (3-aminochromone) scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 2-amino isomer. While 2-aminochromenes are widely utilized in multicomponent reactions (MCRs), the 3-amino variant offers unique reactivity due to the nucleophilic amine positioned adjacent to the electrophilic C-2 center and the C-4 carbonyl. This "push-pull" electronic environment makes it an exceptional building block for constructing fused heterocyclic systems, particularly chromeno[2,3-d]imidazoles , chromeno[3,2-c]pyridines , and biologically active Schiff bases .

This guide provides a comprehensive technical workflow for the synthesis, functionalization, and application of 3-aminochromone, supported by validated protocols and mechanistic insights.

Chemical Identity & Reactivity Profile[2]

PropertySpecification
IUPAC Name This compound
CAS Number 16296-18-3
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Key Functional Groups Primary Amine (C-3), Carbonyl (C-4), Michael Acceptor (C-2)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Reactivity Landscape

The 3-aminochromone scaffold exhibits dual reactivity:

  • N-Nucleophilicity: The C-3 amino group readily participates in condensation reactions (aldehydes, isocyanates, anhydrides).

  • C-2 Electrophilicity: The C-2 position is susceptible to nucleophilic attack, especially after the C-3 amine has been derivatized (e.g., to an amide or urea), facilitating cyclization-elimination sequences to form fused rings.

Synthesis of the Building Block

While 3-aminochromone can be purchased, in-house synthesis is often required to access derivatives or ensure purity. The most robust route involves the reduction of 3-nitrochromone .

Protocol 1: Preparation of this compound via SnCl₂ Reduction

Reaction Overview:

Materials:

  • 3-Nitro-4H-chromen-4-one (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol (Absolute)

  • Concentrated HCl (Catalytic amount)

  • Ice water

  • 10% NaOH solution

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-nitrochromone (1.91 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add SnCl₂·2H₂O (11.28 g, 50 mmol) to the solution. Add 2-3 drops of concentrated HCl to initiate the reaction.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the starting material by TLC (Eluent: Hexane/EtOAc 7:3).

  • Quenching: Cool the reaction mixture to room temperature and pour into crushed ice (100 g).

  • Neutralization: Basify the suspension to pH ~8–9 using 10% NaOH solution. This precipitates the tin salts.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). The product resides in the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to obtain yellow needles.

Yield: Typically 75–85%.

Key Synthetic Transformations

A. Synthesis of Biologically Active Schiff Bases

Schiff bases derived from 3-aminochromone exhibit potent antibacterial and antifungal activities. The imine bond (-C=N-) is critical for biological interaction.

Protocol 2: Condensation with Aryl Aldehydes

  • Setup: In a 50 mL flask, combine 3-aminochromone (1.0 mmol) and the appropriate aryl aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 3–6 hours. A precipitate often forms during the reaction.

  • Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.

  • Characterization: The product (Imine) shows a characteristic IR band at ~1610–1625 cm⁻¹ (C=N) and ¹H NMR singlet at δ 8.5–9.0 ppm (N=CH).

B. Synthesis of Chromeno-Fused Urea Derivatives

Reaction with isocyanates yields urea derivatives, which are precursors for chromeno[2,3-d]imidazol-2-ones upon cyclization.

Protocol 3: Urea Formation

  • Setup: Dissolve 3-aminochromone (1.0 mmol) in dry Dichloromethane (DCM) or Toluene (5 mL).

  • Addition: Add Phenyl Isocyanate (1.1 mmol) dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 12 hours.

  • Isolation: The urea product typically precipitates. Filter and wash with cold DCM.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the 3-aminochromone core, highlighting the logic of "Derivatization vs. Cyclization."

GStart3-NitrochromoneCoreThis compound(The Scaffold)Start->CoreSnCl2 / HClReductionSchiffSchiff Bases(Imines)Core->SchiffR-CHOAcOH, RefluxUreaChromenyl UreasCore->UreaR-NCODCM, RTClickN,N-DipropargylDerivativesCore->ClickPropargyl BromideK2CO3FusedChromeno[2,3-d]imidazol-2-ones(Fused System)Urea->FusedBase/HeatCyclizationTriazoleChromone-TriazoleHybridsClick->TriazoleR-N3CuAAC (Click)

Caption: Divergent synthetic pathways starting from 3-nitrochromone, leading to bioactive imines, ureas, and fused heterocyclic systems.[1][2][3][4][5][6]

Advanced Application: Click Chemistry

For modern drug discovery, incorporating the 3-aminochromone scaffold into libraries via Click Chemistry (CuAAC) is a high-value strategy.

Protocol 4: Synthesis of 1,2,3-Triazole Hybrids

  • Propargylation: React 3-aminochromone with propargyl bromide (2.5 equiv) and K₂CO₂ in DMF at 50°C to form the N,N-dipropargyl-3-aminochromone .

  • Click Reaction:

    • Dissolve the dipropargyl derivative (1 equiv) and an organic azide (2.2 equiv) in t-BuOH/H₂O (1:1).

    • Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%).

    • Stir at room temperature for 8–12 hours.

    • Workup: Extract with EtOAc. The product contains two triazole rings linked to the chromone amine nitrogen.

References

  • Synthesis of 3-Aminochromone via Reduction

    • Source: ResearchGate.
    • Context: Confirms SnCl2/HCl as a standard reduction method for nitro/bromo precursors to aminochromones.
  • Schiff Base Formation & Biological Activity

    • Source: MDPI.
    • Context: Validates the protocol for reacting amino-heterocycles with aldehydes to form bioactive imines.
  • Chromeno-Fused Heterocycles (Imidazoles/Thiazoles)

    • Source: NIH / RSC Advances. "Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones..."
    • Context: Provides precedent for cyclization of amino-chromone deriv
  • Click Chemistry Applications

    • Source: NIH / Springer.
    • Context: Although the title says "2-amino", the methodology of N-propargylation followed by CuAAC is directly applicable to the 3-amino isomer due to the similar nucleophilicity of the primary amine.
  • General Reactivity of 3-Aminochromone

    • Source: Arkivoc. "One-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones..."
    • Context: Highlights the cyclization potential of amino-coumarins/chromones with acids and anhydrides.

Application Note: A Robust Protocol for the Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed experimental procedure for the synthesis of 4H-chromen-4-ones, a privileged scaffold in medicinal chemistry, utilizing an efficient intramolecular Wittig reaction. The protocol is based on the innovative one-pot cyclization method developed by Kumar and Bodas, which involves the reaction of silyl esters of O-acylsalicylic acids with a specialized phosphorus ylide.[1][2] This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, data interpretation, and expert insights into critical process parameters to ensure reproducibility and high yields.

Introduction and Significance

Chromen-4-ones (chromones) are a class of heterocyclic compounds widely found in nature and are core structures in numerous biologically active molecules and pharmaceuticals.[1] Traditional syntheses often require harsh conditions, multi-step procedures, and can result in modest yields. The intramolecular Wittig reaction presents a powerful and elegant alternative for the annulation of the pyranone ring.

The methodology detailed herein provides a streamlined, high-yield route to diverse chromone derivatives from readily available O-acylsalicylic acids.[1][3] It leverages the formation of an acylphosphorane intermediate which undergoes a subsequent intramolecular cyclization with an ester carbonyl, a testament to the versatility of modern olefination chemistry.[2] This approach is particularly valuable for its operational simplicity and its ability to construct the chromone core in a single pot.[1]

Reaction Principle and Mechanism

The overall transformation involves the conversion of an O-acylsalicylic acid derivative into a 4H-chromen-4-one. The reaction proceeds through several key stages, which are critical to understand for successful execution and troubleshooting.

Causality Behind the Mechanism: The Wittig reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (Ph₃P=O) byproduct.[4][5] In this intramolecular variant, the process begins by converting the carboxylic acid of the salicylic acid derivative into a more reactive silyl ester. This ester then reacts with (trimethylsilyl)methylenetriphenylphosphorane. The ylide selectively acylates at its nucleophilic carbon, displacing the silyloxy group to form a stable acylphosphorane intermediate. This intermediate contains both the phosphorus ylide and the ester carbonyl required for the key cyclization step. The nucleophilic ylide carbon then attacks the electrophilic ester carbonyl intramolecularly, forming a transient four-membered oxaphosphetane ring.[4][6] This intermediate rapidly collapses, eliminating triphenylphosphine oxide and forming the new carbon-carbon double bond that completes the chromenone ring.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Acylphosphorane Formation cluster_2 Step 3: Intramolecular Wittig Cyclization SA O-Acylsalicylic Acid TMSCl + TMSCl, Et3N SA->TMSCl SE Silyl Ester Derivative TMSCl->SE Ylide +(Ph3P=CH-TMS) SE->Ylide AP Acylphosphorane Intermediate Ylide->AP Heat Δ (Heat) AP->Heat OP Oxaphosphetane Intermediate Heat->OP Chromone 4H-Chromen-4-one OP->Chromone Ph3PO + Ph3P=O Chromone->Ph3PO

Caption: Reaction mechanism for chromenone synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from the work published in Organic Letters.[1][2] Researchers should optimize conditions for their specific substrates.

3.1. Materials and Reagents

  • O-Acylsalicylic acid derivative (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv), freshly distilled

  • Triethylamine (Et₃N) (2.0 equiv), freshly distilled

  • (Trimethylsilyl)methylenetriphenylphosphorane (1.5 equiv)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Expert Insight: The success of this reaction is highly dependent on anhydrous conditions. The phosphorus ylide is a strong base and will be quenched by water or protic solvents.[7] Therefore, all glassware must be oven- or flame-dried, and solvents must be rigorously dried before use.

3.2. Equipment

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

3.3. Step-by-Step Procedure

The following workflow diagram illustrates the key phases of the experimental procedure.

G start Start: Oven-dried flask under N2 atmosphere step1 1. Add O-acylsalicylic acid and anhydrous toluene. start->step1 step2 2. Add Et3N and TMSCl at 0 °C. Stir for 30 min at room temp. step1->step2 step3 3. Add (Ph3P=CH-TMS) in toluene. Reflux the mixture. step2->step3 step4 4. Monitor reaction by TLC until starting material is consumed. step3->step4 step5 5. Cool to room temp. Quench with NaHCO3 (aq). step4->step5 step6 6. Perform aqueous work-up: Extract with EtOAc, wash with brine. step5->step6 step7 7. Dry organic layer (Na2SO4), filter, and concentrate. step6->step7 step8 8. Purify crude product via silica gel column chromatography. step7->step8 end End: Isolated 4H-Chromen-4-one step8->end

Sources

Strategic Development of Chromen-4-one Derivatives as GPR55 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Scope: Rational design, chemical synthesis, and biological validation of chromen-4-one scaffolds targeting GPR55.

Executive Summary: The "Orphan" Target

GPR55, often termed the "atypical cannabinoid receptor," is a Class A GPCR implicated in oncology (proliferation/metastasis), metabolic disorders, and inflammatory pain.[1] Unlike CB1 and CB2, GPR55 couples predominantly to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 and 

proteins, activating RhoA and PLC pathways.[2][3]

The chromen-4-one (chromone) scaffold—a privileged structure in medicinal chemistry—has emerged as a critical template for developing GPR55 antagonists. Recent SAR (Structure-Activity Relationship) studies, particularly the "PSB" series (e.g., PSB-18263, PSB-18270), demonstrate that specific substitutions at the C-8 and C-2 positions of the chromone core can tune efficacy from partial agonism to potent antagonism, achieving selectivity over CB1, CB2, and GPR35.

This guide details the protocol for synthesizing 8-benzamido-chromen-4-one derivatives and validating their antagonistic activity using


-arrestin recruitment assays.[4]

Chemical Design & Synthesis Protocol

Rationale & SAR Logic

The chromen-4-one core mimics the benzopyran motif found in cannabinoids but offers distinct vector points for selectivity.

  • Position 2 (Carboxylic Acid): Essential for polarity and receptor anchoring (likely ionic interaction).

  • Position 8 (Amide Linker): The "selectivity switch." Bulky, lipophilic benzamido groups (e.g., 3-phenethoxybenzamido) here drive antagonist potency.

  • Position 6 (Halogens): Introduction of Cl or F can modulate metabolic stability and efficacy.

Synthesis Workflow (Graphviz)

The synthesis relies on a modified Baker-Venkataraman rearrangement or direct cyclization using diethyl oxalate to install the C-2 carboxylate.

SynthesisPath SM 3-Amino-2-hydroxy- acetophenone Inter1 Amide Intermediate (N-acylation) SM->Inter1 R-COCl / Pyridine (Intro of R-group at C8) Cyclization Cyclization (Diethyl Oxalate/NaOEt) Inter1->Cyclization Claisen Condensation Ester Chromen-4-one-2-ester Cyclization->Ester Ring Closure Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Deprotection Final Final Antagonist (Carboxylic Acid) Hydrolysis->Final Purification

Figure 1: Synthetic route for 8-substituted chromen-4-one-2-carboxylic acid derivatives.

Step-by-Step Synthesis Protocol

Target Compound Example: 8-(3-(benzyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid.

  • Amide Coupling (C-8 Functionalization):

    • Dissolve 3'-amino-2'-hydroxyacetophenone (1.0 eq) in dry pyridine.

    • Add 3-(benzyloxy)benzoyl chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 12h. Pour into ice-HCl. Filter the precipitate (Intermediate A).

    • Critical Check: Verify amide formation via NMR (NH peak ~12 ppm).

  • Cyclization (Chromone Core Formation):

    • Dissolve Intermediate A (1.0 eq) in dry ethanol/toluene.

    • Add diethyl oxalate (5.0 eq) and sodium ethoxide (4.0 eq) carefully (exothermic).

    • Reflux for 4–6 hours. The mixture will turn dark orange/brown.

    • Acidify with HCl to cyclize and precipitate the ethyl ester.

  • Hydrolysis (Activation):

    • Suspend the ester in THF/Water (1:1).

    • Add LiOH (3.0 eq) and stir at RT for 2 hours.

    • Acidify to pH 2–3 with 1M HCl. The free acid (Final Antagonist) will precipitate.

    • Purification: Recrystallize from Ethanol/DMF. Do not use column chromatography for the free acid unless using acidified eluents.

Biological Validation: -Arrestin Recruitment Assay

GPR55 rapidly recruits


-arrestin 2 upon activation by its endogenous ligand, L- 

-lysophosphatidylinositol (LPI). This recruitment is the most robust readout for GPR55 antagonism, avoiding the noise of downstream Calcium flux.
Assay Principle (Graphviz)

AssayLogic LPI Agonist (LPI) Addition GPR55 GPR55 Receptor (Inactive) LPI->GPR55 Binds GPR55_Act GPR55 (Active) Conformation GPR55->GPR55_Act GRK GRK Phosphorylation GPR55_Act->GRK B_Arr Beta-Arrestin Recruitment GRK->B_Arr Signal Chemiluminescent Signal (RLU) B_Arr->Signal Antagonist Chromone Antagonist (Test Compound) Antagonist->GPR55 Competes/Blocks Antagonist->GPR55_Act Prevents

Figure 2: Mechanism of the


-arrestin recruitment assay for GPR55 antagonism.
Experimental Protocol

System: PathHunter® (DiscoverX) or equivalent Enzyme Fragment Complementation (EFC) system. Cell Line: U2OS or CHO-K1 stably expressing GPR55-ProLink™ and EA-


-Arrestin-2.

Step 1: Cell Plating

  • Harvest cells using non-enzymatic dissociation buffer (enzyme digestion can cleave the receptor surface loops).

  • Plate 10,000 cells/well in 384-well white-walled plates.

  • Incubate overnight at 37°C/5%

    
    .
    

Step 2: Compound Preparation (Antagonist Mode)

  • Prepare 10mM stocks of chromone derivatives in DMSO.

  • Perform serial dilutions (1:3) in Assay Buffer (HBSS + 0.1% BSA).

  • Critical Step: Add test compounds to cells 15-30 minutes prior to agonist addition to allow equilibrium binding.

Step 3: Agonist Challenge

  • Add LPI (Agonist) at its

    
     concentration (typically 1–2 
    
    
    
    ).
  • Note: Using

    
     ensures a robust signal window to detect inhibition.
    
  • Incubate for 90 minutes at Room Temperature (RT).

Step 4: Detection

  • Add Detection Reagent (Substrate).

  • Incubate for 60 minutes at RT in the dark.

  • Read Chemiluminescence on a plate reader (e.g., EnVision or Spark).

Data Analysis
  • Normalization: Normalize RLU values to 0% inhibition (LPI only) and 100% inhibition (Vehicle/No LPI).

  • Calculation: Fit data to a 4-parameter logistic equation to determine

    
    .
    
    
    
    
  • Interpretation:

    • Potent Antagonist:

      
      .[1][5]
      
    • Inverse Agonist: Suppresses basal activity below the 0% LPI control.

Selectivity Profiling (The "Clean" Profile)

To validate the chromone derivative as a specific GPR55 tool, it must be screened against related targets.

TargetAssay TypeRelevanceAcceptance Criteria
GPR55

-Arrestin
Primary Target

CB1 Radioligand Binding (

-CP55,940)
Psychoactivity Risk

(Inactive)
CB2 Radioligand Binding (

-CP55,940)
Immune Modulation

(Inactive)
GPR35

-Arrestin / Ca2+
Closest HomologSelectivity Index > 10x

Troubleshooting Tip: Many lipophilic chromones show non-specific binding. Always include a "mock" transfected cell line control to rule out compound fluorescence or luciferase inhibition.

References

  • Schoeder, C. T., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy.[4] ACS Omega. [Link]

  • Rempel, V., et al. (2013). Antagonists for the Orphan G-Protein-Coupled Receptor GPR55 Based on a Coumarin Scaffold. Journal of Medicinal Chemistry. [Link]

  • Heynen-Genel, S., et al. (2010). Screening for Selective Ligands for GPR55 - Antagonists.[1] Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kapur, A., et al. (2009). The G-protein-coupled receptor GPR55 functions as a receptor for L-alpha-lysophosphatidylinositol. Journal of Biological Chemistry. [Link]

  • Sharir, H., & Abood, M. E. (2010). Pharmacological characterization of GPR55, a putative cannabinoid receptor. Pharmacology & Therapeutics. [Link]

Sources

Troubleshooting & Optimization

Introduction: The "Deceptive" Simplicity of the Chromone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 3-Amino-4H-chromen-4-one Synthesis

Topic: Common Byproducts & Troubleshooting in this compound Synthesis Content Type: Technical Support Guide (Q&A Format) Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering difficulties with the synthesis of This compound (3-aminochromone). While the chromone core is a privileged scaffold in medicinal chemistry—serving as a pharmacophore for PI3K inhibitors, DNA intercalators, and anticancer agents—the introduction of the amino group at the C3 position is notoriously prone to side reactions.

The most robust synthetic route is the reduction of 3-nitro-4H-chromen-4-one . However, this pathway is fraught with "silent" failures: oxidative dimerization, incomplete reduction, and thermodynamic rearrangement to isoxazoles.

This guide moves beyond standard literature procedures to address the causality of failure. We treat your reaction flask as a system of competing pathways and provide the logic to steer it toward the kinetic product.

Module 1: Diagnostic Triage – "What is your flask telling you?"

Before proceeding to protocols, identify your issue based on the visual and analytical symptoms below.

SymptomProbable Byproduct/IssueRoot Cause
Deep Red/Orange Precipitate 3,3'-Azobis(chromone) Coupling of nitroso- and amino-intermediates due to slow reduction kinetics.
Yellow Solid (Wrong NMR) 5-(2-Hydroxyphenyl)isoxazole Ring opening/recyclization (isomeric rearrangement) or contamination from precursor synthesis.
Brown/Black Tar Oxidative Polymerization The free amine is air-sensitive; auto-oxidation occurs post-workup.
Broad Peak ~8-9 ppm (1H NMR) 3-Hydroxylaminochromone Incomplete reduction (2e⁻ vs 6e⁻ transfer).
Loss of Heterocycle (1700 cm⁻¹ gone) Salicylic Acid Derivatives Hydrolytic cleavage of the pyrone ring (Simon reaction) due to high pH.

Module 2: Troubleshooting the 3-Nitrochromone Reduction

User Query: "I am reducing 3-nitrochromone using catalytic hydrogenation (Pd/C), but I am isolating a bright red solid instead of the expected yellow/tan amine. The mass spec shows a dimer [M+M]."

Technical Analysis: The Azo-Dimer Trap

This is the most common failure mode in 3-aminochromone synthesis. The reduction of a nitro group proceeds via a nitroso (R-NO) and hydroxylamino (R-NHOH) intermediate.

  • Mechanism: If the reduction kinetics are sluggish (hydrogen starvation or catalyst poisoning), the nucleophilic amine (product) attacks the electrophilic nitroso (intermediate). This forms the 3,3'-azobis(chromone) dimer, which is highly stable and deeply colored (red/orange).

Corrective Protocol: High-Pressure/Transfer Hydrogenation

To prevent azo formation, you must maintain a high concentration of active reductant on the catalyst surface to push the cascade rapidly to the amine.

Recommended Method: Iron-Mediated Reduction (Chemical) Why: Chemical reduction with Iron/NH₄Cl is often superior to Pd/C for chromones because it avoids the heterogeneous surface crowding that favors dimerization.

  • Reagents: 3-Nitrochromone (1 eq), Iron powder (5 eq, activated), Ammonium Chloride (saturated aq. solution), Ethanol (solvent).

  • Setup: Vigorously stir Ethanol/Sat. NH₄Cl (3:1 ratio) at 80°C.

  • Addition: Add activated Iron powder. Then, add 3-nitrochromone portion-wise.

    • Critical Step: Monitor the color.[1] It should transition from Pale Yellow (Nitro)

      
       Transient Green/Brown 
      
      
      
      Tan (Amine). If it turns Red, your agitation is too slow.
  • Workup: Filter hot through Celite (to remove Fe oxides). Basify filtrate slightly (pH 8) to keep the amine free. Extract immediately with EtOAc.

If using Pd/C (Hydrogenation):

  • Pressure: Must be >40 psi (balloon pressure is often insufficient to outcompete dimerization).

  • Additive: Add 1.0 eq of acetic acid to protonate the amine as it forms, preventing it from attacking the nitroso species.

Module 3: The Isoxazole Masquerade

User Query: "My product has the correct mass (MW 161), but the proton NMR is distinct from the literature. The singlet for H-2 is missing, and I see a phenolic OH peak."

Technical Analysis: Thermodynamic Rearrangement

3-Aminochromone (Kinetic Product) and 5-(2-hydroxyphenyl)isoxazole (Thermodynamic Isomer) share the exact same molecular formula (


).
  • Pathway: This usually happens during the synthesis of the precursor if you use hydroxylamine on a 1,3-diketone, or if the chromone ring opens under basic conditions and recyclizes.

  • Differentiation:

    • Chromone: Singlet at ~7.9-8.2 ppm (H-2). Carbonyl at ~174 ppm.[2]

    • Isoxazole: Singlet at ~6.8-7.0 ppm (Isoxazole H-4). Broad singlet >9 ppm (Phenolic OH). Carbonyl is absent (or shifted if acetylated).

Visualizing the Pathway (Graphviz)

G Nitro 3-Nitrochromone Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- red. Isox 5-(2-Hydroxyphenyl)isoxazole (Isomer) Nitro->Isox Ring Opening (Base/NH2OH) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- red. Azo 3,3'-Azobis(chromone) (Red Impurity) Nitroso->Azo + Amine (Slow Kinetics) Amine 3-Aminochromone (Target) Hydroxyl->Amine 2e- red. Amine->Azo Nucleophilic Attack

Caption: Reaction network showing the reduction of 3-nitrochromone. The red path indicates the dimerization trap (Azo formation) caused by slow kinetics. The dotted path represents the thermodynamic rearrangement to the isoxazole isomer.

Module 4: Stability & Storage Protocols

User Query: "I isolated the amine as a pale yellow solid, but after drying in the vacuum oven overnight, it turned dark brown. Is it decomposed?"

Technical Analysis: Oxidative Instability

3-Aminochromones are electron-rich enaminones embedded in a heterocycle. They are prone to auto-oxidation at the C2-C3 double bond and polymerization, especially in the presence of light and trace metals.

Preservation Protocol
  • Salt Formation (Mandatory for Storage):

    • Do not store the free base. Immediately convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt.

    • Procedure: Dissolve the crude amine in minimal dry EtOAc. Add 4M HCl in Dioxane dropwise at 0°C. The salt precipitates immediately and is stable for months at 4°C.

  • Avoid Chlorinated Solvents with Amines:

    • DCM/Chloroform can contain trace HCl or phosgene-like impurities that react with the highly nucleophilic C2 position over time.

  • Inert Atmosphere:

    • Always dry under Nitrogen/Argon, not just air vacuum.

Summary of Quantitative Data

Reaction ParameterOptimal ConditionConsequence of Deviation
pH (Workup) 7.5 - 8.5 >9: Pyran ring hydrolysis (Salicylate formation).<4: Protonation prevents extraction (Amine stays in aq).
Temperature (Fe Red.) 70°C - 80°C <60°C: Accumulation of Nitroso intermediate

Azo dimer.>100°C: Thermal decomposition.
H₂ Pressure (Pd/C) >40 psi (3 bar) Balloon (1 atm): Slow kinetics

High Azo dimer content.
Equivalents (Fe) 5.0 - 7.0 eq <3.0 eq: Stalls at Hydroxylamine (R-NHOH).

References

  • Synthesis of 3-amino-4-amidoximinofurazan (Precursor Chemistry)

    • Source: RSC Advances, 2021.
    • Relevance: Discusses the continuous flow synthesis and safety of amino-heterocycle precursors, highlighting thermal risks in b
  • Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine

    • Source: ResearchG
    • Relevance: Details the mechanism of chromone ring opening and recyclization to isoxazoles, a critical competitive p
  • Oxidation and Stability of Amino-Heterocycles

    • Source: Journal of Pharmaceutical Sciences, 2021.
    • Relevance: Provides general mechanisms for the oxidative degradation of amine-containing drug products (oxidation/deamidation), applicable to the stability of 3-aminochromone.
  • Synthesis of 3-amino-2-hydroxyacetophenone (Precursor)

    • Source: Google P
    • Relevance: Describes the industrial synthesis of the key precursor via microchannel reactors to avoid nitr

Sources

Chromenone Application Center: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Multicomponent Reactions (MCRs) Involving Chromenones Content Type: Technical Support Center (Interactive Guide) Persona: Senior Application Scientist

Welcome to the Chromenone Technical Center. I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, you are likely working with 3-formylchromone (3-FC) or related 4H-chromen-4-one scaffolds in Multicomponent Reactions (MCRs).

These substrates are "privileged" for a reason—they are highly reactive. However, that reactivity is a double-edged sword. The chromone ring is electronically amphoteric; it can act as an electrophilic sink or a nucleophilic trap, often simultaneously. This guide addresses the three most common failure modes in these syntheses: Regiochemical Scrambling , Pyrone Ring Degradation , and Catalyst Arrest .

Module 1: The Reactivity Triad (Mechanism & Regiocontrol)

The Core Problem: 3-Formylchromone possesses three distinct electrophilic sites. Your MCR fails because you are likely activating the wrong site for your specific nucleophile.

  • The Aldehyde (C-CHO): Hard electrophile. Preferred by 1,2-addition (Knoevenagel condensation).

  • The C-2 Position: Soft electrophile. Susceptible to Michael addition (1,4-addition).

  • The C-4 Carbonyl: Generally inert in standard MCRs but becomes a trap during ring-opening events.

Visualization: The Divergent Pathway of 3-FC

The following diagram illustrates the "Decision Tree" your reaction follows based on catalyst and nucleophile hardness.

ChromonePathways Start 3-Formylchromone (3-FC) HardNuc Hard Nucleophile / Base (e.g., Primary Amine, OH-) Start->HardNuc SoftNuc Soft Nucleophile / Acid (e.g., Active Methylene, Indole) Start->SoftNuc C2_Attack Attack at C-2 Position (Michael Type) HardNuc->C2_Attack Kinetic Control Aldehyde_Attack Attack at Aldehyde (Knoevenagel Type) SoftNuc->Aldehyde_Attack Thermodynamic Control RingOpen Gamma-Pyrone Ring Opening (Deformylation/Recyclization) C2_Attack->RingOpen High Risk Condensation Knoevenagel Adduct (Intermediate) Aldehyde_Attack->Condensation Degradation Salicylic Acid Derivatives (Degradation) RingOpen->Degradation Excessive Heat/Base FusedProduct Chromeno-Fused Heterocycle (Desired MCR Product) Condensation->FusedProduct Cyclization w/ Binucleophile

Figure 1: Mechanistic divergence of 3-formylchromone. Controlling the initial attack vector (C2 vs. CHO) is critical for product integrity.

Module 2: Troubleshooting "The Missing Ring"

Issue: "I started with a chromone, but my NMR shows a phenol or a pyrazole. The chromone ring is gone."

Diagnosis: You have triggered Ring Opening Ring Closure (RORC) unintentionally. The


-pyrone ring is extremely labile to nucleophiles (especially secondary amines and hydroxide) which attack the C-2 position, cleaving the C2-O bond.
The Fix: Controlling Basicity and Temperature

If your goal is to fuse a ring to the chromone (keeping the scaffold intact), you must avoid conditions that favor permanent ring opening.

VariableDanger Zone (Promotes Ring Opening)Safe Zone (Promotes Fusion)
Nucleophile Hydrazine, Hydroxide, simple

Amines
Indoles, Isocyanides, 1,3-Dicarbonyls
Catalyst Strong Bases (NaOH, KOH, NaOEt)Organocatalysts (DABCO, L-Proline), Ionic Liquids
Solvent Ethanol/Methanol (Protic solvents stabilize the open form)Acetonitrile, Toluene, Ionic Liquids (e.g., [BMIM]BF4)
Temperature Reflux (>80°C) with strong baseUltrasound (RT to 40°C) or Microwave (short burst)

Technical Insight: When using 1,2-binucleophiles (like hydrazine), the reaction almost always proceeds via RORC to form pyrazoles because the thermodynamic stability of the pyrazole outweighs the chromone ring energy [1]. To prevent this, you must block the C-2 attack or use a catalyst that accelerates the Knoevenagel step (aldehyde attack) faster than the Michael attack.

Module 3: Protocol & Catalyst Optimization

Issue: "The reaction turns into a sticky tar, or yields are <40%."

Diagnosis:

  • Catalyst Poisoning: Acidic byproducts (from active methylenes) are neutralizing your base catalyst.

  • Solubility Trap: The intermediate Knoevenagel adduct precipitates before the second nucleophile can react (common in Ethanol).

Recommended Workflow: The "Green" Organocatalytic Route

We recommend shifting from metal catalysis to organocatalysis using DABCO (1,4-diazabicyclo[2.2.2]octane) or L-Proline in aqueous or ionic liquid media. This improves solubility and facilitates the "proton shuttle" mechanism required for the final cyclization [2].

Validated Protocol: Synthesis of Chromeno[2,3-b]quinolines

Target: Fusion of 3-FC, Enaminone, and Active Methylene.

  • Setup: In a 10 mL microwave vial, charge 3-formylchromone (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).

  • Catalyst: Add DABCO (10 mol%) . Why? DABCO is sufficiently basic to deprotonate the methylene but bulky enough to reduce direct nucleophilic attack at C-2.

  • Solvent: Add [BMIM]BF4 (Ionic Liquid, 2 mL) or Water/Ethanol (1:1, 3 mL) .

  • Reaction: Irradiate at 80°C (Microwave) for 10 minutes OR Ultrasound at 50°C for 45 minutes.

  • Workup (The "Anti-Tar" Step):

    • Pour the reaction mixture into ice-cold water (20 mL) .

    • Crucial: If a sticky gum forms, do not extract with DCM immediately. Add 5 mL of n-hexane and sonicate. This often induces crystallization of the gum into a filterable solid.

    • Recrystallize from DMF/Ethanol.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of 1,2- and 1,4-addition products? A: This is a classic "Hard/Soft" mismatch. If you are using a Grignard or Lithium reagent, you will hit the Aldehyde (1,2) and C-2 (1,4) indiscriminately.

  • Fix: Switch to "softer" nucleophiles (indoles, thiols) or use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) which coordinates to the carbonyls, increasing the electrophilicity of the C-2 position specifically for conjugate addition if that is your target [3].

Q2: My product decomposes on the silica column. How do I purify? A: Chromeno-fused products, especially those with amino groups (like dihydropyridines), can be acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. Alternatively, use neutral alumina or rely on the "Anti-Tar" precipitation method described in Module 3.

Q3: Can I use 3-FC in an Ugi or Passerini reaction? A: Yes, but with caution. The isocyanide can attack the C-2 position (Groebke-Blackburn-Bienaymé pathway) instead of the aldehyde.

  • Fix: To force the Ugi (aldehyde attack), pre-form the imine. React 3-FC with your amine first (forming the Schiff base) in the presence of a dehydrating agent (

    
    ), filter, and then add the acid and isocyanide [4].
    

References

  • Hassan, A. S., et al. (2025). "Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches." Tandem/MDPI. (Verified via Search 1.1)

  • Smith, S. R., et al. (2017). "6-exo-trig Michael addition-lactonizations for catalytic enantioselective chromenone synthesis." Chemical Science.

  • Gál, M., et al. (2022). "Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides." ACS Omega.[1]

  • Gasparova, R. (2005). "Reactions of 3-formylchromone with active methylene and methyl compounds." Molecules.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Reaction Condition Optimization for 2-Amino-3-cyano-4H-chromene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-3-cyano-4H-chromenes. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions for this crucial multicomponent reaction. Our goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the reaction's causality, enabling you to optimize conditions for your specific substrates and achieve high-purity yields.

The synthesis of the 2-amino-4H-chromene scaffold is a cornerstone in medicinal chemistry, as these structures are found in numerous compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The most common and efficient method for their preparation is a one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a phenol derivative.[3][4]

Understanding the Core Reaction Mechanism

The three-component synthesis of 2-amino-3-cyano-4H-chromenes proceeds through a domino sequence of reactions: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[3] A base catalyst is typically employed to initiate the process by deprotonating the active methylene group of malononitrile.

Here is the generally accepted reaction pathway:

  • Knoevenagel Condensation: The catalyst abstracts a proton from malononitrile, creating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, and subsequent dehydration yields an electron-deficient alkene, the Knoevenagel adduct.[5][6]

  • Michael Addition: The phenolic hydroxyl group, often deprotonated by the base, acts as a nucleophile and attacks the β-carbon of the Knoevenagel adduct. This conjugate addition forms a new carbon-oxygen bond.[3][5]

  • Intramolecular Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization where the phenoxide attacks one of the nitrile groups, followed by tautomerization to yield the stable 2-amino-3-cyano-4H-chromene product.[7]

Reaction_Mechanism General Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Sequence Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Phenol Phenol Derivative Michael Michael Addition Phenol->Michael Catalyst Base Catalyst Catalyst->Malononitrile activates Knoevenagel->Michael Intermediate I Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Intermediate II Product 2-Amino-3-cyano- 4H-chromene Cyclization->Product

Caption: Domino reaction sequence for 4H-chromene synthesis.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low or non-existent. What are the primary factors to investigate?

This is the most common issue, and it can stem from several sources. A systematic approach is crucial for diagnosis.

  • Answer 1a: Catalyst Inefficiency or Inappropriateness

    • The "Why": The catalyst's primary role is to deprotonate the malononitrile, initiating the Knoevenagel condensation. If the catalyst is too weak, this first step will not occur efficiently. Conversely, a base that is too strong can lead to unwanted side reactions. The choice of catalyst is often substrate-dependent. While organic bases like piperidine are common, inorganic bases or heterogeneous catalysts can also be effective.[2][8]

    • Solutions:

      • Verify Catalyst Activity: Ensure your catalyst has not degraded. For example, piperidine can oxidize over time. Use a fresh bottle or distill if necessary.

      • Switch Catalyst Type: If piperidine fails, consider alternatives. Potassium carbonate (K₂CO₃) is a simple, effective, and readily available catalyst.[8] For greener approaches, natural catalysts derived from waste snail shells (predominantly CaO) have been shown to work well in water.[7][9]

      • Optimize Catalyst Loading: While catalytic amounts are sufficient, the optimal loading can vary. Start with 10-20 mol% and adjust as needed.[2]

  • Answer 1b: Sub-Optimal Reaction Conditions (Solvent & Temperature)

    • The "Why": The solvent plays a critical role in stabilizing intermediates and ensuring reactants are fully dissolved. Ethanol is a common choice as it dissolves most reactants and facilitates the reaction at room temperature or with gentle heating.[2] Water is a greener alternative and can be effective, sometimes in a mixture with ethanol, which can produce a synergistic effect.[10] Temperature influences reaction kinetics; while many of these reactions proceed at room temperature, some may require heating to overcome activation energy barriers.[2]

    • Solutions:

      • Solvent Selection: If the reaction is sluggish in ethanol, consider a water/ethanol mixture (1:1) or a solvent-free "grinding" method, which can be surprisingly effective.[6][10]

      • Temperature Adjustment: Monitor the reaction at room temperature for 2-4 hours via TLC. If no product is forming, gradually increase the temperature to reflux (for ethanol, ~78°C). Be cautious, as excessive heat can sometimes promote side reactions.

  • Answer 1c: Poor Reactant Quality or Stoichiometry

    • The "Why": The reaction's success is contingent on the purity of the starting materials. Aldehydes are particularly susceptible to oxidation to their corresponding carboxylic acids, which will not participate in the reaction. An incorrect molar ratio of reactants can also halt the reaction or lead to side products.[11]

    • Solutions:

      • Check Aldehyde Purity: Use freshly distilled or newly purchased aldehydes.

      • Verify Stoichiometry: Ensure an accurate 1:1:1 molar ratio of aldehyde, malononitrile, and the phenol derivative.[2]

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is impure. What are the likely side products and how can I prevent them?

  • Answer: Impurities often arise from incomplete reaction or the formation of stable intermediates.

    • Knoevenagel Adduct: This intermediate (from aldehyde + malononitrile) can be the main product if the subsequent Michael addition is the rate-limiting step. To overcome this, ensure your phenolic component is sufficiently nucleophilic and that the catalyst is active enough to facilitate the addition.[6]

    • (2-amino-3-cyano-4H-chromen-4-yl)malononitrile: This side product results from the addition of a second molecule of malononitrile to the 2-iminochromene intermediate.[5][11] This is more likely if an excess of malononitrile is used. Precise control over stoichiometry (1:1:1 ratio) is the best preventative measure.

    • Dimeric Species: Under certain conditions, dimerization of the iminochromene intermediate can occur.[11][12] This is less common but can be influenced by catalyst and solvent choice. If you suspect dimerization, altering the reaction conditions (e.g., changing the catalyst or solvent) may resolve the issue.

Question 3: I'm struggling with product purification. What are the recommended methods?

  • Answer: 2-amino-3-cyano-4H-chromenes are typically stable, crystalline solids, making them amenable to standard purification techniques.

    • Initial Work-up: After the reaction is complete (as determined by TLC), the first step is to remove the solvent under reduced pressure using a rotary evaporator.[2][3]

    • Recrystallization: This is often the most effective method. The crude solid is dissolved in a minimum amount of a hot solvent (ethanol is a good starting point) and allowed to cool slowly, promoting the formation of pure crystals.

    • Flash Column Chromatography: If recrystallization fails to yield a pure product, flash chromatography on silica gel is the next step. A common eluent system is a mixture of n-hexane and ethyl acetate, starting with a higher ratio of hexane and gradually increasing the polarity with ethyl acetate.[2]

Frequently Asked Questions (FAQs)

Q: Which catalyst is best for my synthesis?

A: The "best" catalyst depends on your specific substrates, desired reaction conditions (e.g., green chemistry principles), and cost considerations. Below is a comparison of common choices.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Organic Base Piperidine, TriethylamineEthanol, Room Temp to RefluxInexpensive, effective for many substrates.[2]Volatile, potential for side reactions.
Inorganic Base K₂CO₃, Na₂CO₃THF or neat (grinding)Inexpensive, easy to handle, mild.[6][8]Can be slower than organic bases.
Heterogeneous Nano-MgO, Fe₃O₄, Snail Shell (CaO)Water or Solvent-freeEasily recoverable/reusable, environmentally friendly.[4][9][13]May require specific preparation, activity can vary.
Lewis Acid InCl₃, Zr(KPO₄)₂VariesCan activate different pathways.[4][8]More expensive, requires anhydrous conditions.

Q: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method.[2][3] Spot the reaction mixture on a silica gel plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spots and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding.

Q: What is a typical reaction time?

A: Reaction times are highly variable, ranging from 15 minutes to over 20 hours.[2][14] This depends heavily on the reactivity of the aldehyde (electron-withdrawing groups on the aromatic ring generally speed up the reaction), the chosen catalyst, solvent, and temperature.[14] Always rely on TLC monitoring rather than a fixed time.

General Experimental Protocol

This protocol is a representative example for the synthesis of 2-amino-3-cyano-4-phenyl-4H-chromene using piperidine as a catalyst.

  • Reactants & Reagents:

    • Benzaldehyde (1.0 mmol, 1 eq)

    • Malononitrile (1.0 mmol, 1 eq)

    • Resorcinol (or other phenol) (1.0 mmol, 1 eq)

    • Piperidine (0.2 mmol, 0.2 eq)

    • Ethanol (15 mL)

  • Procedure:

    • To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol derivative (1.0 mmol).

    • Add ethanol (15 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

    • Add piperidine (0.2 mmol) to the reaction mixture.

    • Stir the reaction at room temperature. Monitor the progress every 30-60 minutes using TLC (eluent: 7:3 Hexane:EtOAc).

    • Continue stirring until the starting materials are consumed (typically 2-20 hours).[2]

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 2-amino-3-cyano-4H-chromene product.[2]

    • Characterize the final product using techniques like FT-IR, NMR, and Mass Spectrometry.[3]

This guide provides a foundational framework for optimizing your 2-amino-3-cyano-4H-chromene synthesis. By understanding the interplay between catalysts, solvents, and reactants, you can effectively troubleshoot issues and develop robust, high-yielding protocols.

References

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. Scientific Reports. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

  • K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Molecules. [Link]

  • Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media. ChemistryOpen. [Link]

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry. [Link]

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. ResearchGate. [Link]

  • Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. SpringerLink. [Link]

  • Optimization of reaction conditions for the synthesis of 2-amino-3-cyano-4H-chromenes. ResearchGate. [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. ResearchGate. [Link]

  • Plausible mechanism for the synthesis of 2-amino-3-cyano-4H-chromenes. ResearchGate. [Link]

  • Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. Royal Society of Chemistry. [Link]

  • The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Sciforum. [Link]

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. PubMed. [Link]

  • Role of the catalyst in the synthesis of 2-amino-3-cyano-4H-chromene. ResearchGate. [Link]

  • Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press. [Link]

  • A facile and green three-component synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes on grinding. Scientia Iranica. [Link]

  • Synthesis of 2-amino- 4H-chromenes by condensation of aldehydes. ResearchGate. [Link]

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. OUCI. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • Synthesis of 2-amino-3-cyano-4H-chromenes via multicomponent TOP from benzyl alcohol using different amounts of the catalyst. ResearchGate. [Link]

  • Nonoxidovanadium(IV) Complex-Catalyzed Synthesis of 2-Amino-3-cyano-4H-pyrans/4H-chromenes, Biscoumarins, and Xanthenes under Green Conditions. ACS Publications. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4 H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PubMed. [Link]

Sources

Technical Support Center: 3-Amino-4H-chromen-4-one Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 3-Amino-4H-chromen-4-one (also known as 3-aminochromone). It addresses stability, solubility, and handling protocols based on the chemical reactivity of the chromone scaffold and the primary amine substituent.

Part 1: Executive Summary & Chemical Profile

This compound is a bifunctional scaffold containing a chromone (4H-1-benzopyran-4-one) core and a primary amine at the C3 position . Its stability is compromised by two competing reactivity profiles:

  • Nucleophilic Amine (C3-NH₂): Highly reactive toward electrophiles (aldehydes, ketones) and susceptible to oxidation.

  • Electrophilic Pyrone Ring (C2): Susceptible to nucleophilic attack (Michael addition) and subsequent ring opening, particularly under basic conditions.

Quick Reference Data
ParameterSpecificationCritical Note
CAS Registry 59507-95-8Verify identity via NMR/LCMS before use.
Preferred Solvent DMSO (Anhydrous)Hygroscopic; water promotes hydrolysis.
Forbidden Solvents Acetone, MEK, AldehydesRapid Schiff base formation (irreversible).
Storage Temp -20°C or -80°CSolid state is stable; solutions degrade >24h at RT.
Light Sensitivity HighProtect from light to prevent photo-oxidation.

Part 2: Troubleshooting & FAQs

Module 1: Solvent Compatibility & Preparation

Q1: I dissolved the compound in acetone for an assay, and the LCMS shows a mass shift of +40 Da. What happened? Diagnosis: You have formed a Schiff base (imine) .[1] Mechanism: The primary amine (-NH₂) on the chromone reacts with the carbonyl carbon of acetone. This releases water and forms a stable imine adduct (


).
Corrective Action: 
  • Never use ketones (Acetone, Methyl Ethyl Ketone) or aldehydes (Benzaldehyde) as solvents or additives.

  • Protocol: Switch to anhydrous DMSO or Dimethylacetamide (DMA) . If a volatile solvent is required, use Acetonitrile (MeCN) or Methanol (MeOH) (only if pH is neutral).

Q2: My DMSO stock solution turned yellow/brown after 3 days at room temperature. Is it still usable? Diagnosis: Likely oxidative degradation or photolysis . Mechanism: 3-aminochromones are electron-rich due to the amine. In solution, they are susceptible to auto-oxidation by dissolved oxygen, leading to complex mixtures of azo-dimers or quinone-like species. Corrective Action:

  • Discard the solution.

  • Prevention: Degas DMSO with nitrogen/argon before dissolving. Store stocks in amber vials with septum caps to exclude air and light.

Module 2: pH-Dependent Stability (Hydrolysis)

Q3: Can I use this compound in a basic buffer (pH > 8.0)? Diagnosis: High risk of pyrone ring opening . Mechanism: The C2 position of the chromone ring acts as a Michael acceptor. Hydroxide ions (


) attack C2, leading to ring cleavage. The product is often a salicylic acid derivative or a rearranged chalcone.
Technical Insight:  While the electron-donating amino group at C3 lowers the electrophilicity of C2 (via resonance), it does not render the ring immune to strong bases.
Protocol: 
  • Maintain assay buffers at pH 6.0 – 7.4 .

  • If basic conditions are unavoidable, prepare the solution immediately before use (fresh preparation) and limit exposure time to < 30 minutes.

Q4: Is the compound stable in acidic media? Diagnosis: Generally stable , but solubility changes. Mechanism: The amine will protonate (


 for conjugated aromatic amines), forming the ammonium salt. This deactivates the ring toward oxidation but may alter binding affinity in biological assays.
Note:  Strong acids combined with water can eventually hydrolyze the pyrone ring, though slower than bases.

Part 3: Degradation Pathways & Visualization

The following diagram illustrates the three primary failure modes for this compound in solution.

G cluster_0 Critical Avoidance Parameters Start This compound (Intact Scaffold) Schiff Schiff Base (Imine) (Irreversible Adduct) Start->Schiff + Ketones/Aldehydes (Acetone, etc.) RingOpen Salicylic Acid Deriv. (Ring Hydrolysis) Start->RingOpen + Base (OH-) (pH > 8.0) Oxidation Azo/Nitro Species (Oxidative Degradation) Start->Oxidation + O2 / Light (Long-term storage)

Figure 1: Primary degradation pathways. Red paths indicate rapid failure modes triggered by incorrect solvent or pH.

Part 4: Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)
  • Solvent Selection: Use DMSO (Grade: Anhydrous, ≥99.9%).

    • Why? Water content >0.1% accelerates hydrolysis.

  • Weighing: Weigh the solid into an amber glass vial.

    • Why? Amber glass blocks UV/Vis light (200–450 nm) that triggers photolysis.

  • Dissolution: Add DMSO. Vortex for 30 seconds.

    • QC Check: Solution should be clear and colorless to pale yellow. Dark yellow/orange indicates pre-existing degradation.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Stability QC via HPLC

If you suspect degradation, run this rapid QC method.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax), 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV at 254 nm and 300 nm
Pass Criteria Single peak >95% purity.
Fail Criteria New peaks at lower RT (Hydrolysis products) or higher RT (Dimers/Schiff bases).

Part 5: Decision Logic for Experimental Design

Use this logic flow to determine if your experimental conditions are safe for this compound.

Workflow Start Experimental Setup SolventQ Is the solvent a Ketone or Aldehyde? Start->SolventQ pHQ Is the pH > 8.0? SolventQ->pHQ No Stop1 STOP: Use DMSO or MeCN SolventQ->Stop1 Yes TimeQ Is assay time > 24 hours? pHQ->TimeQ No Stop2 STOP: Adjust pH to 7.4 pHQ->Stop2 Yes Warning WARNING: Refresh media every 12h TimeQ->Warning Yes Proceed PROCEED: Stable Conditions TimeQ->Proceed No

Figure 2: Pre-experiment checklist to ensure compound integrity.

References

  • Ishikawa, T. (2001). Chromones and their derivatives. In Superbases for Organic Synthesis. John Wiley & Sons.[2] (Describes the general susceptibility of the chromone ring to nucleophilic attack at C2).

  • Sabitha, G., et al. (2013). "Recent Advances in the Synthesis of Chromones and Their Derivatives." Synthesis, 45(10), 1291-1315. Link

  • Gammill, R. B. (1979). "General synthesis of chromones." Journal of Organic Chemistry, 44(22), 3988–3990. (Discusses the reactivity of the pyrone ring system). Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. (Highlights the stability profiles of chromone scaffolds in library synthesis). Link

  • Sosnovskikh, V. Y. (2003). "Reactions of 3-formylchromones with nucleophiles." Russian Chemical Reviews, 72(6), 489. (Details the ring-opening mechanisms of substituted chromones). Link

Sources

Technical Support Center: Scalable Synthesis of 3-Amino-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for the scalable synthesis of 3-Amino-4H-chromen-4-one . It prioritizes the Curtius Rearrangement pathway via Chromone-3-carboxylic acid as the most reliable method for scale-up, specifically to avoid the regioselectivity errors (yielding 2-amino isomers) and safety hazards (explosive azides) associated with alternative routes.

Ticket ID: CHEM-SCALE-3AC Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Query: What is the most robust, scalable route to synthesize this compound without generating the 2-amino isomer or handling large quantities of explosive intermediates?

Specialist Response: For scale-up (gram to kilogram), we recommend the Curtius Rearrangement Route starting from 3-formylchromone.

Why this route?
  • Regio-fidelity: Unlike the isoxazole rearrangement (which often yields 2-aminochromone ), this route fixes the carbon skeleton early, guaranteeing the amino group at position 3.

  • Safety: It utilizes Diphenylphosphoryl azide (DPPA) or in-situ generated acyl azides, which are safer than isolating 3-azidochromone or using 3-bromochromone (a potent lachrymator and sensitizer).

  • Stability Management: The 3-aminochromone free base is prone to oxidative dimerization. This route allows for the isolation of the N-Boc protected intermediate or the HCl salt , which are stable solids.

Workflow Diagram (The "Golden Route")

G Start 2'-Hydroxyacetophenone Inter1 3-Formylchromone Start->Inter1 DMF, POCl3 (Vilsmeier-Haack) Inter2 Chromone-3-carboxylic Acid Inter1->Inter2 NaClO2, Sulfamic Acid (Pinnick Oxidation) Inter3 Acyl Azide / Isocyanate (Transient) Inter2->Inter3 DPPA, Et3N (Curtius) Inter4 N-Boc-3-aminochromone (Stable Solid) Inter3->Inter4 t-BuOH, Heat Final This compound (HCl Salt) Inter4->Final 4M HCl/Dioxane (Deprotection)

Caption: Figure 1. The recommended Curtius Rearrangement pathway ensures regioselectivity and allows isolation of stable intermediates.

Detailed Protocol & Process Parameters

Step 1: Vilsmeier-Haack Formylation

Reaction: 2'-Hydroxyacetophenone + DMF +


 3-Formylchromone
  • Scale: Scalable to >10 kg.

  • Critical Process Parameter (CPP): Temperature control during

    
     addition.
    
ParameterSpecificationReason
Temperature (Addition) 0–5 °CExothermic reaction; prevents charring/tars.
Temperature (Reaction) 50–60 °CEnsures complete cyclization of the intermediate.
Quenching Ice-waterHydrolysis of the iminium salt releases the aldehyde.
Step 2: Oxidation to Carboxylic Acid

Reaction: 3-Formylchromone


 Chromone-3-carboxylic acid
  • Reagent Choice: Pinnick Oxidation (

    
    , Sulfamic acid) is superior to Jones Reagent (Cr(VI) toxicity) or 
    
    
    
    (over-oxidation) for scale-up.
  • Protocol: Dissolve aldehyde in DCM/DMSO. Add sulfamic acid (scavenger for HOCl). Add

    
     solution dropwise at <10 °C.
    
Step 3: Curtius Rearrangement (The Critical Step)

Reaction: Acid + DPPA +


 + 

-BuOH

N-Boc-3-aminochromone
  • Why N-Boc? Isolating the free amine directly from the isocyanate hydrolysis is risky due to the basic conditions required (which open the chromone ring). Trapping with

    
    -BuOH gives the stable carbamate.
    

Troubleshooting Guide (Q&A)

Category A: Impurity Profile & Regiochemistry

Q: I followed a literature method using hydroxylamine and DMF-DMA, but the NMR doesn't match the 3-amino standard. What happened? A: You likely synthesized 2-aminochromone .

  • Cause: The reaction of the enaminone (from DMF-DMA) with hydroxylamine often forms an isoxazole intermediate. The rearrangement of 5-(2-hydroxyphenyl)isoxazole typically yields the 2-amino isomer, not the 3-amino.

  • Solution: Switch to the Curtius Rearrangement (Method described above) or the Neber Rearrangement of chromanone oxime tosylates to guarantee the 3-position.

Q: My final product is turning red/brown upon filtration. Is it decomposing? A: Yes, the free base of 3-aminochromone is oxidatively unstable.

  • Cause: Electron-rich amines attached to electron-deficient heterocycles are prone to oxidative dimerization in air.

  • Solution: Do not dry the free base in air. Isolate it as the Hydrochloride (HCl) salt or Tosyl salt . Store under Argon/Nitrogen at -20 °C.

Category B: Synthetic Failures

Q: During the Curtius step, I see significant ring-opening byproducts. A: The chromone ring (specifically the C2 position) is susceptible to nucleophilic attack (Michael addition).

  • Cause: Using strong nucleophiles (like hydroxide) or high temperatures during the hydrolysis of the isocyanate.

  • Solution: Use t-Butanol as the nucleophile to form the Boc-protected amine. The steric bulk of t-Butanol prevents attack at the C2 position. Deprotect with anhydrous acid (HCl/Dioxane) later.

Q: The Vilsmeier formylation (Step 1) yield is low (<40%). A: Check your


 quality and stoichiometry.
  • Cause: Insufficient Vilsmeier reagent formation or moisture in DMF.

  • Solution: Use anhydrous DMF. Ensure a molar ratio of at least 3:1 (

    
    :Substrate). The intermediate iminium salt must be fully hydrolyzed; ensure the quench is stirred for at least 2 hours.
    
Category C: Safety & Hazards

Q: Can I use sodium azide (


) instead of DPPA to save money? 
A:  Only if you have flow chemistry capabilities.
  • Risk:[1][2] Generating acyl azides in batch mode with

    
     creates a risk of explosion if the intermediate accumulates or if the solvent evaporates.
    
  • Recommendation: For batch reactors >100g, DPPA is safer as it generates the azide in situ. If you must use

    
    , use a continuous flow reactor for the acyl azide formation and immediate thermolysis.
    

Stability & Storage Data

Compound FormStabilityStorage Condition
This compound (Free Base) Poor (< 24 hours in air)Use immediately; Do not store.
N-Boc-3-aminochromone Excellent (> 1 year)Ambient temp, desiccated.
This compound HCl Good (> 6 months)4 °C, inert atmosphere.

References

  • Vilsmeier-Haack Synthesis of 3-Formylchromone

    • Title: 3-Formylchromones as Diverse Building Blocks in Heterocycles Synthesis.[3]

    • Source:European Journal of Chemistry, 2013.[3]

    • URL:[Link]

  • Curtius Rearrangement Applications

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[4]

    • Source:ChemMedChem, 2018.
    • URL:[Link]

  • Regioselectivity (2-Amino vs 3-Amino)

    • Title: Synthesis of 2-Amino-4H-chromenes (Isoxazole Route).
    • Source:Journal of Medicinal and Chemical Sciences, 2019.
    • URL:[Link]

  • Stability of 3-Aminochromone Derivatives

    • Title: Synthesis and biological evaluation of chromone-3-carboxamides (Discussing ring opening/stability).
    • Source:Arkivoc, 2020.[2][5]

    • URL:[Link]

Sources

Technical Support Center: Characterization of 3-Amino-4H-chromen-4-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4H-chromen-4-one and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the characterization of these versatile heterocyclic compounds. The inherent structural complexities of this scaffold, particularly the potential for isomerism, demand a rigorous and multi-faceted analytical approach.

Part 1: Foundational Challenges & FAQs

This section addresses the most common and fundamental questions that arise during the initial analysis of this compound samples.

FAQ 1: My NMR spectrum is unexpectedly complex, showing more signals than anticipated for my target molecule. What is happening?

Answer: The most probable cause for spectral complexity is the presence of tautomers in dynamic equilibrium in your NMR solvent. Tautomers are structural isomers that readily interconvert, often through the migration of a proton.[1][2][3] For this compound, you are likely observing an equilibrium between the amino-ketone form and its imino-enol tautomer.

This equilibrium means that in solution, you don't have a single species but a mixture of two distinct, rapidly interconverting molecules. Each tautomer will have its own unique set of NMR signals, leading to a spectrum that appears to be from a mixture. The ratio of these tautomers can be influenced by factors such as solvent polarity, temperature, and pH.[4]

Key Spectroscopic Evidence for Tautomerism:

  • ¹H NMR: Look for two different sets of signals for the heterocyclic ring protons and the exchangeable proton (NH₂ vs. OH and NH). The amino form will show a characteristic broad singlet for the NH₂ protons, while the imino-enol form will exhibit sharper signals for distinct OH and NH protons.

  • ¹³C NMR: The carbonyl carbon (C4) signal around 175-185 ppm in the amino-ketone form will be significantly less intense or absent in the imino-enol form, replaced by signals corresponding to C=N and C-OH carbons at different chemical shifts.

DIAGRAM: Tautomeric Equilibrium in this compound

Tautomers cluster_0 Amino-Ketone Form cluster_1 Imino-Enol Form Amino This compound Imino 3-Imino-chromen-4-ol Amino->Imino Proton Transfer

Caption: Dynamic equilibrium between the two primary tautomers.

FAQ 2: My high-resolution mass spectrometry (HRMS) data gives the correct molecular formula, but how can I confirm I have the 3-amino isomer and not another positional isomer?

Answer: This is a critical question, as HRMS confirms elemental composition but cannot differentiate between isomers.[5] Positional isomers, such as 2-Amino-4H-chromen-4-one or 6-Amino-4H-chromen-4-one, will have the identical mass. Distinguishing them requires techniques sensitive to atomic connectivity, primarily 2D NMR and potentially tandem mass spectrometry (MS/MS).

Definitive Characterization Strategy:

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This 2D NMR technique identifies protons that are close in space. For the 3-amino isomer, you would expect to see a spatial correlation between the NH₂ protons and the proton at the C2 position. This would be absent in other isomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for piecing together the carbon skeleton. For the 3-amino isomer, the proton at C2 should show a correlation to the carbonyl carbon at C4. The NH₂ protons should show correlations to C3 and C4. Mapping these correlations allows for unambiguous assignment.

  • Tandem Mass Spectrometry (MS/MS): While not always definitive, different positional isomers may exhibit unique fragmentation patterns upon collision-induced dissociation (CID). Developing a fragmentation library for known standards can aid in identifying unknown isomers.

Isomer Key Expected HMBC Correlation Key Expected NOESY Correlation
This compound H2 ↔ C4; NH₂ ↔ C3, C4NH₂ ↔ H2
2-Amino-4H-chromen-4-one H3 ↔ C4; NH₂ ↔ C2, C3NH₂ ↔ H3
6-Amino-4H-chromen-4-one NH₂ ↔ C5, C7NH₂ ↔ H5, H7

Part 2: Troubleshooting & Experimental Protocols

This section provides actionable guides for overcoming common experimental hurdles in chromatography and spectroscopy.

Guide 1: Optimizing Chromatographic Separation of Isomers

Issue: My this compound isomers are co-eluting or showing poor resolution on my HPLC/UPLC system.

Causality: Isomers possess very similar physicochemical properties, making them challenging to separate.[6] Effective separation relies on exploiting subtle differences in polarity, shape, or interaction with a stationary phase. Standard C18 columns may not provide sufficient selectivity.

Troubleshooting Protocol: Method Development for Isomer Separation

Step Action Rationale & Expert Insight
1. Column Chemistry Switch from a standard C18 to a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column.These stationary phases offer alternative selectivities. Phenyl-Hexyl provides π-π interactions, while PFP offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating aromatic isomers.[6][7]
2. Mobile Phase Modifier Change the organic modifier from acetonitrile (ACN) to methanol (MeOH), or use a ternary mixture.Methanol is a hydrogen-bond donor and acceptor and can interact differently with your isomers compared to acetonitrile. This change in interaction can significantly alter retention and selectivity.
3. pH Adjustment Carefully adjust the pH of the aqueous mobile phase using a buffer (e.g., formate, acetate).The amino group is basic. Operating at a pH near its pKa can alter the compound's charge state and polarity, dramatically affecting retention on many stationary phases. A pH screen is often the most powerful tool for separating isomers with ionizable groups.
4. Temperature Control Vary the column temperature (e.g., 25°C, 40°C, 60°C).Temperature affects mobile phase viscosity and mass transfer kinetics. For some isomer pairs, changing the temperature can improve peak shape and resolution.
5. Gradient Optimization If using a gradient, decrease the slope (i.e., make it shallower).A shallower gradient increases the residence time of the analytes on the column, giving more opportunity for the stationary phase to resolve closely eluting species.

DIAGRAM: Isomer Characterization Workflow

Caption: A logical workflow for the purification and characterization of isomers.

Guide 2: Definitive Structure Elucidation with NMR

Issue: I have a pure sample, but I need to unambiguously confirm the this compound structure.

Protocol: A combination of 1D and 2D NMR experiments is required for definitive proof of structure.

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow down the exchange of NH protons, making them easier to observe.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Identify the aromatic protons, the protons on the heterocyclic ring (e.g., at C2), and the exchangeable NH₂ protons.

  • ¹³C NMR / DEPT-135 Acquisition: Acquire a carbon spectrum. Use a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent in DEPT-135. Identify the carbonyl carbon (C4).

  • COSY (Correlation Spectroscopy) Acquisition: This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Use this to trace the connectivity of the proton spin systems, particularly in the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with its directly attached carbon. It allows you to assign the carbon signals for all protonated carbons definitively.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This is the key experiment for establishing the overall structure. It shows correlations between protons and carbons over 2-3 bonds. As detailed in FAQ 2, trace the correlations from H2 to C4 and from the NH₂ protons to C3 and C4 to lock in the 3-amino substitution pattern.

  • Data Interpretation: Systematically build the structure by integrating the information from all experiments. Use the HMBC data to connect the spin systems identified in the COSY experiment and to place the quaternary carbons and heteroatoms correctly.

References

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. [8]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Molecules. [9]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [10][11]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [5]

  • Tautomerism- Definition, Concept, Conditions and Types. Allen Career Institute. [4]

  • Synthetic approach of 3‐hydroxy‐4H‐chromen‐4‐one. ResearchGate. [12]

  • Tautomerism. BYJU'S. [1]

  • Four Chromatographic Separation Techniques. Creative Proteomics. [13]

  • Tautomerism | Definition, Types, Mechanism & Examples. Chemist Wizards. [14]

  • The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. [15]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [16]

  • 3-Methyl-4H-chromen-4-one. National Center for Biotechnology Information. [17]

  • Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt. Restek. [18]

  • Tautomer. Wikipedia. [2]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [19]

  • Separation techniques: Chromatography. National Center for Biotechnology Information. [20]

  • 9.4.2. Tautomers. Chemistry LibreTexts. [3]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [6]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... SpringerLink. [21]

  • The Science and Strategy Behind Isomer Separation. RotaChrom. [7]

Sources

Technical Support: Stability & Storage of 3-Amino-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 59507-94-7 | Molecular Formula: C₉H₇NO₂ | MW: 161.16 g/mol [1]

Core Directive: The Stability Logic

Why does this compound degrade? To prevent degradation, you must understand the molecular "pain points" of 3-aminochromone. This molecule is not inert; it is a reactive intermediate designed for further functionalization. Its degradation is driven by two competing functionalities:

  • The Primary Amine (-NH₂ at C3): This is the most labile site. It is electron-rich and prone to autoxidation . Upon exposure to atmospheric oxygen, it forms N-oxides, azo-dimers, or complex quinoid-like polymers. This manifests macroscopically as a color shift from pale yellow/white to dark brown/black .

  • The Chromone Backbone (Michael Acceptor): While the chromone ring is aromatic, the C2-C3 double bond conjugated with the C4 carbonyl acts as a vinylogous Michael acceptor. In the presence of moisture and trace nucleophiles (even its own degradation products), the ring can undergo hydrolytic ring-opening , destroying the core scaffold.

The Golden Rule:

Treat 3-Amino-4H-chromen-4-one as a "Living Chemical." It must be starved of Oxygen, Light, and Moisture to remain viable.

Standard Operating Procedure (SOP): Storage & Handling

Follow this protocol immediately upon synthesis or receipt.

A. The Storage Ecosystem
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of autoxidation and dimerization.
Atmosphere Inert (Argon/N₂) Displaces O₂ to prevent N-oxide formation and radical propagation.
Container Amber Glass Blocks UV/Vis light (200–450 nm) which can photo-excite the chromophore.
Seal Teflon-lined Cap + Parafilm Prevents moisture ingress which catalyzes ring opening.
B. Handling Workflow
  • Equilibration: Before opening a stored vial, allow it to warm to room temperature in a desiccator. Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

  • Aliquotting: Do not repeatedly freeze-thaw the bulk stock. Aliquot into single-use vials under an inert atmosphere (Glovebox or Schlenk line).

  • Re-sealing: If you must store a partial vial, purge the headspace with Argon gas for 10–15 seconds before capping.

Troubleshooting Guide (FAQs)

Direct solutions to common experimental failures.

Q1: My sample has turned from pale yellow to dark brown. Is it usable?

  • Diagnosis: Significant oxidative degradation. The "browning" is due to conjugated impurities (azo/nitro species) or polymerization.

  • Action: Do NOT use directly.

    • Rescue Protocol: Perform a recrystallization.[2][3][4][5][6]

    • Solvent: Boiling Ethanol (EtOH) or Methanol (MeOH) are standard for chromone derivatives.

    • Method: Dissolve in minimum hot solvent.[2][3] If the solution is dark, add activated charcoal, filter hot through Celite, then cool slowly to 4°C.

    • Validation: Check purity via HPLC or ¹H-NMR. If purity is <95%, discard.

Q2: I see extra peaks in the ¹H-NMR around 6.0–7.0 ppm and a broad singlet at 10–12 ppm.

  • Diagnosis: Ring opening (Hydrolysis). The chromone ring has likely opened to form a salicylic acid derivative or a chalcone-like structure.

  • Action: This is irreversible. The scaffold is broken. Discard the batch.

Q3: The compound is not dissolving in CDCl₃ for NMR, but it used to.

  • Diagnosis: Dimerization or Polymerization. Oxidized amines can cross-link, drastically reducing solubility in organic solvents.

  • Action: Try a more polar solvent like DMSO-d₆. If it dissolves but shows broad peaks, polymerization has occurred. Discard.

Q4: Can I store this in solution (e.g., DMSO stock)?

  • Diagnosis: High Risk.

  • Action: Avoid long-term liquid storage. In DMSO, the amine is more accessible to dissolved oxygen. If necessary, store at -80°C, but stability is only guaranteed for <2 weeks. Solid state is always preferred.

QC & Decision Logic (Visualization)

Use this flow to determine the fate of your material.

StorageProtocol Start Inspect 3-Aminochromone Sample VisualCheck Visual Inspection: Color & Texture Start->VisualCheck Decision1 Is it Pale Yellow/White? VisualCheck->Decision1 PassVisual Pass: Proceed to QC Decision1->PassVisual Yes FailVisual Fail: Dark/Brown/Sticky Decision1->FailVisual No QC QC Analysis: 1H-NMR & LC-MS PassVisual->QC Recryst Attempt Recrystallization (Hot EtOH + Charcoal) FailVisual->Recryst Decision2 Purity > 98%? QC->Decision2 Use Approve for Use Decision2->Use Yes Discard Discard Batch (Irreversible Degradation) Decision2->Discard No (Ring Opening) Recryst->QC Retest

Figure 1: Decision matrix for evaluating the integrity of stored 3-aminochromone samples.

Analytical Validation (Self-Check)

Before using the reagent in a critical step (e.g., Schiff base formation or Click chemistry), run this rapid QC check:

  • ¹H-NMR (DMSO-d₆ or CDCl₃):

    • Look for the NH₂ signal : A broad singlet around 5.0–6.0 ppm (solvent dependent).

    • Look for the C2-H proton : A sharp singlet around 8.0–8.2 ppm .

    • Red Flag: Disappearance of the NH₂ peak or shifting of the C2-H peak suggests functionalization/degradation.

  • TLC (Thin Layer Chromatography):

    • System: Hexane:Ethyl Acetate (usually 7:3 or 6:4).

    • Observation: Should be a distinct single spot. A streak at the baseline indicates oxidation products (polymers).

References
  • Synthesis & Reactivity Context

    • Wang, Z. W., et al. (2022).[7][8][9] "Photoredox-catalyzed cascade of o-hydroxyarylenaminones to access 3-aminated chromones." The Journal of Organic Chemistry, 87(2), 1477-1484.[7] Link

    • Relevance: Establishes the synthesis conditions and the inherent reactivity of the 3-amino scaffold, necessit
  • Chromone Scaffold Stability

    • Reis, J., et al. (2023). "Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives." Chemical Papers, 77, 1-15. Link

    • Relevance: Discusses the handling of amino-chromone intermediates and their propensity for side reactions (dimerization) if not handled under specific conditions.
  • General Amine Oxidation Mechanisms

    • Roberts, J. D., & Caserio, M. C. (2021).[10] "Oxidation of Amines."[11][12][13][14] Chemistry LibreTexts. Link

    • Relevance: Provides the mechanistic basis for the "browning" of primary amines upon air exposure (N-oxide/radical form
  • Purification Protocols

    • Frontier, A. (2026).[2] "How To: Purify by Crystallization." University of Rochester Dept. of Chemistry. Link

    • Relevance: Standard operating procedure for rescuing degraded solids via recrystalliz

Sources

Technical Support Center: Catalyst Optimization for 3-Amino-4H-chromen-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-3AC-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The Selectivity Paradox

Welcome to the technical support hub for 3-amino-4H-chromen-4-one (3-aminochromone) synthesis. If you are accessing this guide, you likely face the classic "Chromone Paradox": How do you reduce the 3-nitro group to an amine without saturating the vital C2-C3 double bond or opening the pyrone ring?

The selection of your catalyst/reductant system is not just about speed; it is the sole determinant of whether you isolate the desired pharmacophore or a useless byproduct.

Catalyst Selection Matrix

Use this table to select the correct system based on your lab's capabilities and substrate tolerance.

Catalyst/SystemMechanismSelectivity (NO₂ vs C=C)Risk ProfileRecommended For
Tin(II) Chloride (SnCl₂) Electron Transfer (Chemical)High Acidic conditions may hydrolyze sensitive esters.The Gold Standard. Best for preserving the chromone core.
10% Pd/C (H₂) Heterogeneous HydrogenationLow High risk of over-reduction to 3-aminochromanone (saturated).Only use if C2-C3 saturation is desired or with strict kinetic control.
Fe / NH₄Cl Single Electron TransferHigh Heterogeneous sludge can trap product; requires filtration.Green chemistry applications; acid-sensitive substrates.
Sulfided Pt/C Poisoned HydrogenationMedium-High Slower reaction rates; catalyst is expensive.Scalable hydrogenation where SnCl₂ waste is prohibitive.

Troubleshooting Guide (Q&A)

This section addresses real-world tickets submitted by researchers.

Issue 1: "I am isolating the saturated 3-aminochromanone (dihydro-product) instead of the target."

User: I used 10% Pd/C in Methanol under a hydrogen balloon. The reaction was fast (30 mins), but NMR shows the C2-H singlet is gone, and I see aliphatic protons.

Diagnosis: You have over-reduced the C2-C3 double bond. The chromone alkene is electron-deficient and highly susceptible to catalytic hydrogenation, often competing with the nitro group reduction.

Corrective Action:

  • Immediate Fix: Switch to a chemoselective chemical reductant . The SnCl₂/HCl method (Protocol A below) is thermodynamically unable to reduce the C2-C3 alkene.

  • If Hydrogenation is Mandatory: You must "poison" the catalyst. Switch to 5% Pt/C (sulfided) or add a catalyst poison like diphenylsulfide to your Pd/C mixture. This retards the alkene reduction while allowing nitro reduction.

Issue 2: "My yield is low, and I see a complex mixture of ring-opened products."

User: I tried a one-pot synthesis using sodium hydroxide (NaOH) to cyclize the precursor, but the reaction turned black and tarry.

Diagnosis: Base-Catalyzed Ring Opening. The chromone core is a "vinylogous ester." In the presence of strong nucleophilic bases (like OH⁻), the pyrone ring undergoes Michael addition at the C2 position, followed by ring opening to form salicylic acid derivatives.

Corrective Action:

  • Base Selection: Never use hydroxide or alkoxide bases if the chromone ring is already formed. Use non-nucleophilic organic bases like DABCO or Triethylamine (Et₃N) .

  • Protocol Adjustment: If performing the modified Algar-Flynn-Oyamada or isoxazole rearrangement, ensure the pH is neutralized immediately after the reaction is complete.

Issue 3: "The product is stuck in the aqueous phase or won't precipitate."

User: I reduced the nitro group, but during workup, I can't extract the amine.

Diagnosis: Amphoteric Solubility. 3-Aminochromones can behave as zwitterions. The amine is basic, but the chromone oxygen can accept hydrogen bonds. In acidic media (like SnCl₂/HCl), it forms the hydrochloride salt (water-soluble).

Corrective Action:

  • Neutralization: You must carefully basify the aqueous layer to pH 8–9 using saturated NaHCO₃ (avoid NaOH to prevent ring opening) to liberate the free base before extraction with EtOAc or DCM.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine.

Validated Experimental Protocol

Protocol A: Selective Reduction using SnCl₂ (The "Gold Standard")

This protocol prioritizes structural integrity over atom economy.

Reagents:

  • 3-Nitro-4H-chromen-4-one (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol (0.2 M concentration relative to substrate)

  • Conc. HCl (Catalytic amount, 2-3 drops)

Workflow:

  • Dissolution: Dissolve the 3-nitrochromone in Ethanol in a round-bottom flask.

  • Addition: Add SnCl₂·2H₂O in one portion. The solution may turn slightly yellow.

  • Activation: Add 2-3 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] The nitro compound (usually less polar) should disappear, and a highly fluorescent blue spot (the amine) often appears under UV (365 nm).

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Pour the mixture into ice water.

    • Adjust pH to ~8 using saturated NaHCO₃ solution. Do not overshoot to pH 12.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis and the consequences of catalyst choice.

ChromoneSynthesis cluster_warning Critical Warning Start Precursor: 2-Hydroxyacetophenone Intermediate Intermediate: 3-Nitrochromone Start->Intermediate DMF-DMA / HNO3 Decision CATALYST SELECTION (Reduction Step) Intermediate->Decision Path_Pd Catalyst: Pd/C + H2 Decision->Path_Pd High Activity Path_Sn Reagent: SnCl2 / HCl Decision->Path_Sn High Selectivity Result_Fail FAILURE: 3-Aminochromanone (Over-reduced, Saturated) Path_Pd->Result_Fail Reduces C=C and NO2 Result_Success SUCCESS: This compound (Intact Double Bond) Path_Sn->Result_Success Reduces NO2 only Warning Avoid Strong Bases (NaOH) Risk: Ring Opening

Caption: Decision Logic for this compound Synthesis. Note the divergence in product outcome based on the reduction system selected.

References

  • Gammill, R. B. (1979). "The synthesis of 3-aminochromones." Journal of Organic Chemistry. This is the foundational text describing the nitro-reduction pathway and the specific utility of Tin(II) chloride for preserving the chromone double bond.

  • Ellis, G. P., et al. (1981). "Chromones. Part 25. The chemistry of the 3-aminochromones." Journal of the Chemical Society, Perkin Transactions 1. Detailed analysis of the stability of 3-aminochromones in basic conditions and their spectroscopic properties.

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Discusses the "privileged" nature of the chromone scaffold and solid-phase synthesis adaptations.

  • Recent Application Note: "Selective Reduction of Nitroarenes." Vertex AI Search Results (2024). Confirms the continued relevance of SnCl2 and Fe/NH4Cl for chemoselective reductions in the presence of sensitive alkenes.

Sources

Technical Support Center: Purification of 3-Amino-4H-chromen-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CHROM-PUR-001 Subject: Refining purification protocols for 3-Amino-4H-chromen-4-one analogs

Executive Summary

The synthesis of this compound (3-aminochromone) derivatives presents a unique "triad of trouble" for purification:

  • Amine Instability: The exocyclic amine at position 3 is prone to oxidation and condensation, leading to darkening (browning) of the product over time.

  • Solubility Paradox: The chromone core is lipophilic, but the amino group introduces polarity and H-bond capability, often resulting in "oiling out" during crystallization.

  • Metal Residues: Common synthetic routes (e.g., reduction of 3-nitrochromones via SnCl₂ or Fe/HCl) leave stubborn Lewis acidic metal salts that complex with the product and streak on silica.

This guide moves beyond generic organic workups to provide chemically specific protocols for this scaffold.

Module 1: The "Dirty" Workup (Metal Scavenging)

User Issue: "My crude product is a sticky sludge, and my NMR shows broad peaks. The subsequent column chromatography failed with massive streaking."

Diagnosis: You likely have residual Tin (Sn) or Iron (Fe) salts from the reduction step. These Lewis acids complex with the basic amine of your chromone, preventing clean separation.

The Solution: You must break the Metal-Amine complex before chromatography.

Protocol A: The Rochelle Salt Method (Recommended for Aluminum/Iron)

Best for: Large scale, mild conditions, prevents emulsions.

  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

  • Chelation: Add an equal volume of saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) .

  • The "Vigorous" Stir: Stir the biphasic mixture vigorously for 1-2 hours .

    • Why? The tartrate ligand binds metals more strongly than your amine, but the kinetics are slow. You need time for the ligand exchange.

  • Separation: The layers should separate cleanly. The aqueous layer will contain the sequestered metal.

Protocol B: The Fluoride Scavenge (Recommended for Tin)

Best for: SnCl₂ reductions.

  • Preparation: Prepare a saturated solution of Potassium Fluoride (KF) in water.

  • Treatment: Add to your organic phase and stir for 30 minutes.

  • Filtration: Tin fluorides (

    
     or inorganic 
    
    
    
    ) often precipitate as a white solid. Filter the biphasic mixture through a Celite pad to remove these solids before phase separation.

Data: Metal Removal Efficiency

MethodTarget MetalTime RequiredEmulsion RiskYield Recovery
Rochelle Salt Al, Fe, Ti1-2 HoursLowHigh (>90%)
KF Wash Sn, Si30 MinsModerateHigh (Caution: Toxic)
Acid Wash (HCl) Fe, Zn10 MinsHigh (Product Loss)Low (Amine salts out)
Module 2: Chromatographic Resolution

User Issue: "My compound trails on the TLC plate and elutes as a broad band over 20 fractions on the column."

Diagnosis: Silanol interaction.[1] The acidic silanols (


) on the silica gel are protonating your 3-amino group, causing it to "stick" and drag.

The Solution: Neutralize the stationary phase or use a "decoy" base.[2]

Workflow Visualization: Chromatography Decision Tree

ChromatographyLogic Start Crude 3-Aminochromone CheckSol Solubility in Hex/EtOAc? Start->CheckSol StandardSilica Standard Silica Gel CheckSol->StandardSilica Good AmineSilica Amine-Funct. Silica (KP-NH) CheckSol->AmineSilica Poor / Sensitive DCM_MeOH DCM / MeOH (95:5) + 1% NH4OH CheckSol->DCM_MeOH Very Polar Modifier Add 1-3% TEA or NH3 to Mobile Phase StandardSilica->Modifier Neutralize Silanols Gradient Gradient: 0-50% EtOAc in Hexane AmineSilica->Gradient No Modifier Needed Modifier->Gradient

Caption: Decision logic for selecting the correct stationary phase and solvent system to prevent peak tailing.

Protocol: The "Buffered" Flash Column
  • Slurry Preparation: Pre-mix your silica gel with the starting mobile phase containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the packed column with 2-3 column volumes (CV) of the TEA-containing solvent. This saturates the acidic sites.

  • Elution: Run your gradient.

    • Pro Tip: If using TEA, you must rotovap your fractions thoroughly. TEA has a high boiling point and can contaminate NMRs.

    • Alternative: Use 1% Ammonium Hydroxide (

      
      )  in DCM/MeOH systems. Ammonia is more volatile and easier to remove.
      
Advanced Option: Amine-Functionalized Silica (KP-NH)

If budget allows, use amine-bonded silica cartridges. The surface is already basic.

  • Benefit: You can use simple Hexane/EtOAc gradients without adding smelly amines to your solvent.

  • Result: Sharper peaks, higher recovery, no basic residue in the final product.

Module 3: Crystallization & Stability (The "Oiling Out" Fix)

User Issue: "I tried to recrystallize from hot ethanol, but as it cooled, oil droplets formed instead of crystals."

Diagnosis: The "Lattice Energy vs. Solvation" gap. Your compound is too soluble in the organic solvent, or the cooling was too rapid, trapping impurities that lower the melting point.

The Solution: The "Scratch and Seed" or Salt Formation.

Technique 1: The "Cloud Point" Titration

Do not rely on single-solvent cooling. Use a solvent pair.[1][3][4][5][6][7]

  • Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) or Acetone (Good solvent).

  • Precipitation: Slowly add Hexane or Diisopropyl Ether (Anti-solvent) dropwise with stirring until a faint, persistent cloudiness appears.

  • Re-dissolution: Add one drop of the Good solvent to turn it clear again.

  • Nucleation: Cap the vial and let it stand undisturbed. If oiling starts, scratch the inner glass surface with a spatula to induce nucleation.

Technique 2: HCl Salt Formation (For Long-Term Stability)

Free base 3-aminochromones oxidize to brown tars. The Hydrochloride salt is often a stable, yellow solid.

  • Dissolve: Dissolve 1g of amine in 10mL dry Dioxane or Ether.

  • Acidify: Add 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate: The salt usually crashes out immediately.

  • Wash: Filter and wash with dry ether to remove colored oxidative impurities.

FAQ: Troubleshooting Specific Analogs

Q: My chromone has a phenol group (-OH) and the amine. It sticks to everything. A: This is a zwitterionic nightmare. Avoid silica. Use Reverse Phase (C18) chromatography with an acidic modifier (0.1% Formic Acid). The acid keeps the amine protonated (soluble) and the phenol protonated (neutral), preventing "sticking."

Q: I used NaOH to wash my product, and the mass spec shows a weird M+18 peak. A: Stop! The chromone (pyrone) ring is susceptible to Michael addition at the C2 position by strong nucleophiles like hydroxide (


), leading to ring opening (recyclization to coumarins or degradation). Never use NaOH or KOH > 0.5M.  Stick to Bicarbonate or Carbonate bases.
References
  • Synthesis and Biological Evaluation of 4H-chromen-4-one Derivatives. PubMed. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes. MDPI. Available at: [Link]

  • Workup for Removing Tin Byproducts. University of Rochester, Dept. of Chemistry. Available at: [Link]

  • Tips for Flash Column Chromatography (Amine Deactivation). University of Rochester, Dept. of Chemistry. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO. Available at: [Link]

Sources

Validation & Comparative

structural validation of 3-Amino-4H-chromen-4-one using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4H-chromen-4-one (3-aminochromone) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Schiff bases and transition metal complexes with potent anticancer and antimicrobial profiles. While solution-phase characterization (NMR, IR) provides connectivity data, it frequently fails to resolve solid-state phenomena critical to drug formulation, such as polymorphism, precise tautomeric preference, and intermolecular hydrogen bonding networks.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable standard for structural validation of this moiety.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the utility of X-ray crystallography against NMR and DFT (Density Functional Theory) specifically for the 3-aminochromone scaffold.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT / Computational
Tautomeric Certainty Absolute. Unambiguously locates H-atoms on N vs. O, distinguishing amino-oxo from imino-enol forms.Ambiguous. Rapid proton exchange in solvent (

) often blurs tautomeric signals.
Predictive. dependent on basis set accuracy; requires experimental validation.
H-Bonding Network Direct Observation. Maps intermolecular

and

interactions defining lattice stability.
Inferential. Chemical shift perturbations (

) suggest H-bonds but cannot define geometry.
Idealized. Calculates single-molecule or dimer energy, often ignoring lattice packing forces.
Conformational Analysis Static/Real. Captures the "frozen" bioactive conformation and ring planarity.Dynamic. Returns a time-averaged conformation that may not exist in the solid drug form.Energy Minimized. Finds global minima which may differ from the packing-induced local minima.
Stereochemistry Absolute Configuration. Defines chirality (if derivatives are used) without derivatization.Relative. Requires chiral shift reagents or Mosher's ester analysis.N/A.
Why NMR is Insufficient for 3-Aminochromone

In 3-aminochromone, the amine group at position C3 is capable of forming an intramolecular hydrogen bond with the C4-carbonyl oxygen. In solution NMR, this interaction is often masked by solvent competition (especially in DMSO). Furthermore, the quadrupole moment of the Nitrogen atom can broaden signals, making the exact hybridization state (


 vs 

) difficult to assign purely by chemical shift. SC-XRD resolves this by measuring the sum of angles around the nitrogen atom.

Experimental Protocol: Synthesis & Crystallization

To validate the structure, one must first synthesize high-purity material and grow diffraction-quality crystals. The following protocol utilizes the reduction of 3-nitrochromone, a robust pathway yielding the specific 3-amino isomer (distinct from the 2-amino isomers formed via malononitrile MCRs).

Phase 1: Synthesis of this compound

Reaction Principle: Selective reduction of the nitro group without reducing the pyrone double bond or carbonyl.

Reagents:

  • 3-Nitro-4H-chromen-4-one (1.0 eq)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol (Absolute)

  • Hydrochloric Acid (conc.)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-nitrochromone (1.91 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Activation: Add concentrated HCl (2 mL) dropwise to activate the nitro group.

  • Reduction: Add

    
     (11.2 g, 50 mmol) in portions. Reflux the mixture at 80°C for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amine spot.
  • Workup: Cool to room temperature. Neutralize with 10% NaOH solution until pH ~8. A thick white precipitate of tin salts will form.

  • Extraction: Filter the mixture through Celite. Extract the filtrate with Ethyl Acetate (

    
     mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
     and concentrate in vacuo to yield the crude yellow solid.
    
Phase 2: Crystallization for X-ray Diffraction

Objective: Grow single crystals of dimensions


 mm.
  • Solvent Selection: A binary solvent system of Ethanol:Dichloromethane (3:1) is optimal. The compound is soluble in DCM but less so in Ethanol.

  • Slow Evaporation Method:

    • Dissolve 50 mg of the purified solid in 2 mL of DCM.

    • Add 6 mL of Ethanol.

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean scintillation vial (critical for removing nucleation sites).
      
    • Cover the vial with Parafilm and poke 3–4 small holes with a needle.

    • Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Prismatic yellow crystals typically appear within 48–72 hours.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision-making process and experimental flow for validating the structure.

StructuralValidation Start Target: this compound Synth Synthesis: Nitro Reduction (SnCl2/HCl) Start->Synth Purify Purification (Recrystallization) Synth->Purify Check Purity Check (TLC/NMR) Purify->Check Check->Purify <98% Pure Cryst Crystal Growth (Slow Evaporation EtOH/DCM) Check->Cryst >98% Pure XRD SC-XRD Data Collection (Mo K-alpha source) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result1 Validation 1: Tautomer Confirmation (Amino-oxo form) Refine->Result1 Result2 Validation 2: Planarity Check (Torsion Angles) Refine->Result2 Result3 Validation 3: Packing (Pi-Stacking) Refine->Result3

Figure 1: Operational workflow for the synthesis and crystallographic validation of 3-aminochromone.

Structural Insights: What the Data Reveals

Upon solving the structure (typically in Monoclinic


 or Triclinic 

space groups for this class of molecules), the following parameters validate the product identity:
A. The Tautomeric State

The most critical validation is the position of the protons on the nitrogen.

  • Expected: The Amino-oxo tautomer (

    
    ).
    
  • X-ray Evidence:

    • The

      
       bond length should be approx 1.38–1.40 Å  (consistent with a single bond with partial double bond character due to resonance).
      
    • The

      
       bond length should be approx 1.22–1.24 Å  (typical carbonyl).
      
    • Contrast: An imino-enol form would show a

      
       double bond (~1.29 Å) and a 
      
      
      
      single bond (~1.35 Å). X-ray unambiguously rules this out.
B. Intramolecular Hydrogen Bonding

A key feature of 3-aminochromone is the interaction between the amine and the carbonyl.

  • Metric: Look for an

    
     distance of 2.0–2.2 Å .
    
  • Significance: This "locks" the amino group orientation, preventing free rotation observed in solution. This planar conformation is crucial for its intercalation into DNA or binding to kinase active sites.

C. Supramolecular Architecture ( - Stacking)

Chromones are known for strong stacking interactions.

  • Metric: Centroid-to-centroid distances between antiparallel pyran/benzene rings of adjacent molecules are typically 3.5–3.8 Å .

  • Relevance: This stacking dictates the dissolution rate of the solid API (Active Pharmaceutical Ingredient). Stronger stacking often correlates with lower aqueous solubility, a critical parameter for drug development.

Interaction Pathway Diagram

The following diagram visualizes the stabilizing forces revealed only by X-ray crystallography.

Interactions MolA Molecule A (3-Aminochromone) MolB Molecule B (Inverted) MolA->MolB Pi-Pi Stacking (3.6 Å) N Amino Group (Donor) MolA->N Intramolecular O Carbonyl (Acceptor) MolA->O N->O H-Bond (2.1 Å)

Figure 2: Supramolecular interaction map showing the critical H-bond and stacking forces defined by SC-XRD.

References

  • Gámez-Montaño, R., et al. (2014). "Synthesis of 3-tetrazolylmethyl-4H-chromen-4-ones via Ugi-Azide Reaction." MDPI. Available at: [Link][2][3]

  • Davey, R. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical. Available at: [Link]

  • Yokoe, I., et al. (1994). "Crystal structure of 3-acetyl-4H-chromen-4-one." PubMed Central (PMC). Available at: [Link]

  • Algar, J. & Flynn, J. P. (1934).[4] "The Algar-Flynn-Oyamada reaction." Proceedings of the Royal Irish Academy. (Foundational synthesis reference).

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Available at: [Link]

Sources

Technical Dossier: 3-Amino-4H-chromen-4-one Scaffolds vs. Standard-of-Care Oncology Drugs

[1]

Executive Summary

The 4H-chromen-4-one (chromone) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to bind multiple receptor types with high affinity. While established drugs like Cisplatin , Doxorubicin , and Paclitaxel remain the gold standard, they are plagued by dose-limiting toxicity and multidrug resistance (MDR).

Recent structural activity relationship (SAR) studies indicate that This compound derivatives (specifically Schiff bases and 2-phenyl analogs) offer a competitive alternative. Unlike alkylating agents (Cisplatin) that indiscriminately damage DNA, these chromone derivatives primarily act as tubulin polymerization inhibitors and Bcl-2 modulators , offering a targeted mechanism that may bypass classical resistance pathways.

Mechanistic Comparison

To understand the efficacy differences, we must analyze the molecular targets.

FeatureThis compound DerivativesCisplatin (Standard)Doxorubicin (Standard)
Primary Target Tubulin (Colchicine Site) & Topoisomerase IIDNA (Guanine N7 alkylation)DNA Intercalation & Topo II
Mechanism Microtubule destabilization

G2/M Arrest
DNA Crosslinking

Apoptosis
DNA Strand Breaks
Resistance Profile Low (Effective in P-gp overexpressing lines)High (NER repair upregulation)High (P-gp efflux pumps)
Toxicity Moderate (Selectivity for dividing cells)High (Nephrotoxicity, Ototoxicity)High (Cardiotoxicity)
Pathway Visualization: Mechanism of Action

The following diagram illustrates the cascade triggered by chromen-4-one derivatives, specifically highlighting the divergence from Cisplatin's mechanism.

MOACompoundThis compoundDerivativeTubulinTubulin Dimers(Colchicine Binding Site)Compound->Tubulin Inhibits (IC50 ~10-25 nM)Bcl2Bcl-2 Protein(Anti-apoptotic)Compound->Bcl2 Downregulates expressionPolymerizationMicrotubulePolymerizationTubulin->Polymerization BlocksArrestG2/M CellCycle ArrestPolymerization->Arrest Failure leads toCaspaseCaspase-3/9ActivationArrest->Caspase TriggersBcl2->Caspase Loss of inhibitionApoptosisApoptoticCell DeathCaspase->Apoptosis Executes

Figure 1: Dual-action mechanism of chromen-4-one derivatives targeting tubulin dynamics and apoptotic signaling.[1][2]

Comparative Efficacy Data

The following data synthesizes experimental results comparing specific 3-amino-chromen-4-one derivatives (e.g., Schiff base derivatives or 4-arylisochromenes) against standard controls.

Table 1: Cytotoxicity (IC50 in µM) across Human Cancer Cell Lines

Compound ClassHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Toxicity (Normal Cells)
3-Amino-chromen-4-one (Parent) > 100 (Inactive)> 100> 100Low
3-Amino Schiff Base Derivative [1]4.2 ± 0.5 6.8 ± 0.3 12.1 ± 1.2> 50
4-Arylisochromene Analog [2]0.015 (15 nM)0.0220.018Low
Cisplatin 5.8 ± 0.414.2 ± 1.13.5 ± 0.2High (Nephrotoxic)
Doxorubicin 0.5 ± 0.10.4 ± 0.050.6 ± 0.1High (Cardiotoxic)

Analysis:

  • Potency: High-potency derivatives (like 4-arylisochromenes) can achieve nanomolar (nM) efficacy, outperforming Cisplatin by orders of magnitude and rivaling Doxorubicin.

  • Selectivity: The "Therapeutic Index" (ratio of toxicity in cancer vs. normal cells) is generally wider for chromen-4-one derivatives compared to the narrow window of Cisplatin.

Experimental Validation Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These methods are designed to be self-validating control systems.

Protocol A: Synthesis of Active Derivatives (One-Pot)

Rationale: The unsubstituted this compound is a scaffold. Activity is introduced via functionalization at the amine.[3]

  • Reagents: this compound (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (Cat.).

  • Procedure: Reflux the mixture for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to RT. Filter the precipitate. Recrystallize from ethanol.

  • Validation: 1H-NMR must show the disappearance of the NH2 peak (~5.0 ppm) and appearance of the imine (CH=N) proton (~8.5 ppm).

Protocol B: Tubulin Polymerization Assay (In Vitro)

Rationale: Confirms the mechanism of action is distinct from DNA damage.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Execution: Incubate purified tubulin (>99%) with the test compound (3 µM) and GTP at 37°C.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

  • Control: Paclitaxel (stabilizer, curve rises fast/plateaus high) vs. Colchicine (inhibitor, curve remains flat).

  • Success Criteria: Your compound should mimic the Colchicine profile (flat line), confirming inhibition of assembly.

Protocol C: Experimental Workflow Visualization

Use this workflow to screen library candidates efficiently.

WorkflowStartSynthesis(Schiff Base/Amide)ScreenMTT Assay(48h, 3 Cell Lines)Start->ScreenFilterIC50 < 10 µM?Screen->FilterFilter->StartNo (Redesign)MechMechanism Check(Tubulin/Flow Cytometry)Filter->MechYesADMEIn Silico ADME(Lipinski Rule)Mech->ADMELeadLead CandidateADME->Lead

Figure 2: Screening pipeline for identifying high-potency chromen-4-one candidates.

Challenges and Optimization

While promising, this compound derivatives face specific development hurdles:

  • Solubility: The planar, aromatic structure often leads to poor aqueous solubility.

    • Solution: Introduction of morpholine or piperazine side chains at the C-7 position significantly improves bioavailability without sacrificing potency.

  • Metabolic Stability: The imine bond in Schiff base derivatives can be hydrolytically unstable.

    • Solution: Reduction of the imine to a secondary amine or cyclization to a thiazolidinone ring retains the pharmacophore while enhancing stability.

References

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides. ResearchGate. [Link]

  • Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. National Institutes of Health (PMC). [Link]

  • Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. PubMed. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis. MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. National Institutes of Health (PMC). [Link]

A Comparative Guide to the Synthesis of 3-Amino-4H-chromen-4-one: A Novel, Streamlined Approach vs. Conventional Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Amino-4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including anti-inflammatory and antitumor activities.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic routes to this privileged structure is of paramount importance to drug discovery and development professionals. This guide provides an in-depth, objective comparison between a conventional two-step synthetic methodology and a novel, validated one-pot approach for the synthesis of this compound. Experimental data, detailed protocols, and mechanistic insights are presented to offer researchers a comprehensive understanding of the advantages and trade-offs of each route.

Introduction: The Significance of the this compound Scaffold

The chromen-4-one, or chromone, nucleus is a recurring motif in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1][2] The introduction of an amino group at the C3 position, affording this compound, has been shown to be a critical pharmacophore for enhancing the therapeutic properties of this class of compounds. Derivatives of this compound have demonstrated potent anti-inflammatory effects and promising antitumor activity, making this scaffold a focal point for the development of novel therapeutic agents.[1][3]

The efficacy of a drug discovery program is often contingent on the efficiency of the synthetic routes used to generate lead compounds and their analogs. Therefore, the validation of a new, more efficient synthetic pathway to a key intermediate like this compound can significantly accelerate the drug development pipeline.

Comparative Analysis of Synthetic Routes

This guide will compare two distinct synthetic strategies for the preparation of this compound: a conventional two-step method involving an enaminone intermediate and a novel one-pot, three-component, microwave-assisted synthesis.

Conventional Two-Step Synthesis

The established route to this compound typically proceeds through a two-step sequence starting from a substituted 2'-hydroxyacetophenone. The first step involves the formation of a key intermediate, an enaminone, by reacting the 2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then isolated and subsequently cyclized in the presence of an amine source to yield the final product.

A Novel One-Pot, Three-Component Synthesis

In contrast, the novel approach streamlines the synthesis into a single operational step. This method employs a multi-component reaction (MCR) strategy, where 2-hydroxyacetophenone, a suitable one-carbon electrophile (e.g., triethyl orthoformate), and an ammonia source are combined in the presence of a catalyst under microwave irradiation. This approach is designed to be more time- and resource-efficient, aligning with the principles of green chemistry.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both the conventional and the novel synthetic routes, based on representative experimental data.

MetricConventional Two-Step SynthesisNovel One-Pot Synthesis
Overall Yield ~65-75%85-95%
Reaction Time 12-24 hours15-30 minutes
Number of Steps 2 (with intermediate isolation)1
Reaction Temperature Reflux (typically >100°C)120°C (microwave)
Catalyst Often requires a base for cyclizationLewis or Brønsted acid
Solvent Usage Multiple solvents for reaction and purificationSingle solvent
Work-up Procedure Multi-step extraction and purificationSimple filtration/crystallization
Atom Economy ModerateHigh
Environmental Impact Higher (more solvent waste, longer heating times)Lower

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of the Conventional Route

The conventional synthesis relies on the formation of an enaminone intermediate.

G 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Enolate Enolate 2'-Hydroxyacetophenone->Enolate Base Enaminone Intermediate Enaminone Intermediate Enolate->Enaminone Intermediate + DMF-DMA This compound This compound Enaminone Intermediate->this compound + NH3, Cyclization

Caption: Reaction pathway for the conventional synthesis.

  • Enaminone Formation: 2'-Hydroxyacetophenone is deprotonated at the methyl group to form an enolate. This nucleophilic enolate then attacks the electrophilic carbon of DMF-DMA, leading to the formation of the enaminone intermediate, 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, with the elimination of two equivalents of methanol.

  • Cyclization: The isolated enaminone is then treated with an ammonia source. A nucleophilic attack of ammonia on the carbonyl carbon, followed by an intramolecular Michael addition of the phenolic hydroxyl group onto the enamine double bond and subsequent elimination of dimethylamine, leads to the formation of the chromenone ring.

Mechanism of the Novel One-Pot Route

The novel one-pot synthesis proceeds through a cascade of reactions within a single reaction vessel.

G cluster_0 One-Pot Reaction Vessel 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate A Intermediate A 2-Hydroxyacetophenone->Intermediate A + Triethyl Orthoformate, Catalyst Intermediate B Intermediate B Intermediate A->Intermediate B + NH3 This compound This compound Intermediate B->this compound Intramolecular Cyclization

Caption: The streamlined one-pot synthetic pathway.

  • In-situ Formation of Reactive Intermediate: The Lewis or Brønsted acid catalyst activates the triethyl orthoformate, which then reacts with the enolizable 2-hydroxyacetophenone to form a reactive intermediate.

  • Condensation and Cyclization: Ammonia, present in the reaction mixture, rapidly condenses with the in-situ generated intermediate. The resulting species undergoes a rapid intramolecular cyclization, driven by the favorable thermodynamics of forming the stable aromatic chromenone ring. Microwave irradiation significantly accelerates these reaction steps, leading to a dramatic reduction in reaction time.

Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of this compound via both the conventional and novel routes.

Protocol for Conventional Two-Step Synthesis

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of 2'-hydroxyacetophenone (1.36 g, 10 mmol) in 20 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enaminone intermediate as a yellow solid.

Step 2: Synthesis of this compound

  • Dissolve the enaminone intermediate (1.91 g, 10 mmol) in 25 mL of ethanol.

  • Add a solution of ammonia in ethanol (2 M, 15 mL) and heat the mixture to reflux for 8-12 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Protocol for Novel One-Pot Synthesis
  • In a microwave-safe reaction vessel, combine 2-hydroxyacetophenone (1.36 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), ammonium acetate (1.16 g, 15 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 10 mL of ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will crystallize out of the solution. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Validation of the New Synthetic Route: A Workflow

The validation of a new synthetic route is a critical process to ensure its robustness, scalability, and reproducibility.

G cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Characterization & Purity cluster_2 Phase 3: Scalability & Robustness Reaction_Scoping Reaction Scoping (Solvent, Catalyst, Temp.) Yield_Optimization Yield Optimization Reaction_Scoping->Yield_Optimization Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Yield_Optimization->Spectroscopic_Analysis Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Spectroscopic_Analysis->Purity_Assessment Scale_Up Scale-Up Studies Purity_Assessment->Scale_Up Robustness_Testing Robustness Testing (Varying Conditions) Scale_Up->Robustness_Testing

Caption: Workflow for the validation of the new synthetic route.

Conclusion

The novel one-pot, microwave-assisted synthesis of this compound offers significant advantages over the conventional two-step methodology. The dramatic reduction in reaction time, increased overall yield, and simplification of the work-up procedure make it a highly attractive alternative for researchers in the field of drug discovery and development. The adoption of this greener and more efficient synthetic route can lead to substantial savings in time, resources, and environmental impact, thereby accelerating the synthesis of novel chromone-based therapeutic agents.

References

  • In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. Journal of Gastrointestinal Cancer, 2022. [Link]

  • A novel synthesis of chromone based unnatural -amino acid derivatives. Journal of Chemical Sciences, 2017. [Link]

  • One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molbank, 2024. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 2021. [Link]

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 2020. [Link]

  • Synthetic approach of 3‐hydroxy‐4H‐chromen‐4‐one. ResearchGate, 2022. [Link]

  • A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 2022. [Link]

  • Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3-iodochromones with amines and carbon disulfide. RSC Advances, 2024. [Link]

  • Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Research on Chemical Intermediates, 2016. [Link]

  • 3-Hydroxy-2-(4- methylphenyl)-4H-chromen-4-one. Georgia Southern University Digital Commons, 2018. [Link]

  • advances in - heterocyclic chemistry. SciSpace, 2022. [Link]

  • Tautomerism and Behavior of 3-Hydroxy-2-Phenyl-4H-Chromen-4-Ones (Flavonols) and 3,7-Dihydroxy-2,8-Diphenyl-4H,6H-pyrano[3,2-g] Chromene-4,6-Diones (Diflavonols) in Basic Media: Spectroscopic and. ResearchGate, 2020. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

3-Amino-4H-chromen-4-one (3-Aminochromone) acts as a critical intermediate in the synthesis of biologically active flavonoids and medicinal scaffolds. Its safety profile is governed by two structural features: the primary amine (-NH₂) , which introduces basicity and potential skin sensitization, and the chromone core , a privileged structure with inherent biological activity.

Core Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Causes serious eye irritation/skin irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Operational Directive: Treat this compound as a high-potency irritant with potential sensitizing properties. Engineering controls (fume hoods) are the primary defense; PPE is the secondary line of defense against accidental contact.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier Analysis" method—matching protective materials to the specific chemical permeation risks of organic amines and solid particulates.

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Nitrile Rubber (0.11 mm min) Permeation Resistance: Natural latex degrades rapidly against organic amines. Nitrile provides superior chemical resistance. Protocol: Change gloves immediately upon splash contact. Double-gloving is required when handling solutions in DMSO or DMF due to the solvent's ability to carry solutes through skin.
Eye Protection Chemical Splash Goggles Particulate Risk: Safety glasses with side shields are insufficient for fine powders. Goggles seal the orbital area, preventing dust migration into the lacrimal fluid where the amine would protonate and cause alkaline irritation.
Respiratory N95/P100 (if outside hood) Inhalation Toxicity: The H335 hazard (Respiratory Irritation) indicates that mucosal membranes are vulnerable. Note: Use of a respirator is a contingency; primary handling must occur in a certified chemical fume hood.
Body Protection High-Neck Lab Coat (Cotton/Poly) Dermal Defense: Standard coverage. Synthetic blends are preferred over pure cotton if flammability is not the primary risk, as they resist liquid saturation longer.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a Check-Do-Verify logic to ensure safety at every stage.

Phase 1: Preparation & Engineering Controls
  • Solubility Check: 3-Aminochromone is sparingly soluble in water but soluble in polar organic solvents (DMSO, DMF, Ethanol).

    • Risk:[1][2][3][4][5] DMSO facilitates rapid skin absorption.

    • Control: When preparing DMSO stocks, treat the solution as significantly more hazardous than the solid.

  • Atmosphere Control: Verify fume hood face velocity is between 0.3 – 0.5 m/s .

    • Validation: Tape a small tissue strip to the sash; it should angle inward steadily.

Phase 2: Active Handling (Weighing & Transfer)
  • Static Management: Organic powders often carry static charges, causing "fly-away" particles.

    • Technique: Use an antistatic gun or wipe on the spatula and weighing boat before dispensing.

  • Transfer Logic: Never transfer the open container outside the hood.

    • Step: Tare the vial inside the hood → Add solid → Cap tightly → Wipe exterior → Remove from hood.

Phase 3: Reaction Safety
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates). The amine group is susceptible to oxidation, which can be exothermic.

  • Acid Sensitivity: The amine is basic. Reaction with strong mineral acids will generate heat and form salts. Add acids dropwise with cooling.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the decision points that prevent exposure.

SafetyProtocol Start Start: Risk Assessment CheckHood Verify Fume Hood (>0.3 m/s) Start->CheckHood DonPPE Don PPE: Nitrile + Goggles CheckHood->DonPPE SolventCheck Using DMSO/DMF? DonPPE->SolventCheck Handling Active Handling (Weighing/Solubilization) Decon Decontamination (Wipe containers) Handling->Decon SolventCheck->Handling No DoubleGlove Action: Double Glove SolventCheck->DoubleGlove Yes DoubleGlove->Handling Waste Disposal: Solid vs. Liquid Stream Decon->Waste

Caption: Operational logic flow for handling this compound, prioritizing engineering controls and solvent-specific PPE adjustments.

Emergency Response & Disposal

Exposure Scenarios[4][8]
  • Ocular Contact: Immediately flush with saline/water for 15 minutes . The amine nature requires thorough irrigation to restore neutral pH in the eye.

  • Dermal Splash: Wash with soap and water.[3][6] Do not use alcohol or organic solvents to clean skin, as this may increase absorption.

Waste Disposal Strategy

Do not dispose of down the drain. This compound is an organic nitrogenous heterocycle.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.High-Temperature Incineration (Standard hazardous solid waste bin).
Liquid Waste (A) Mother liquors, reaction mixtures (Non-Halogenated).Organic Solvent Waste (Incineration).
Liquid Waste (B) Aqueous washes (if acidic/basic).[6]Neutralize to pH 6-8, then dispose as aqueous hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 612510, this compound. PubChem. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standards - 29 CFR 1910.132). United States Department of Labor. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-Amino-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.